molecular formula C24H21ClF3N5 B12421770 Hpk1-IN-15

Hpk1-IN-15

Cat. No.: B12421770
M. Wt: 471.9 g/mol
InChI Key: QVGWBTYTEUGLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPK1-IN-15 is a novel, small-molecule inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor (TCR) signaling and a promising immuno-oncology target . By selectively inhibiting HPK1 kinase activity, this compound blocks the phosphorylation-driven degradation of the adaptor protein SLP76, thereby preventing the dampening of TCR signals . This mechanism augments T-cell activation, proliferation, and effector functions, such as cytokine production, which is crucial for mounting an effective anti-tumor immune response . In preclinical research, inhibition of HPK1 has been shown to enhance antitumor immunity and can synergize with PD-1/PD-L1 checkpoint blockade therapy, offering a potential strategy to overcome resistance and improve outcomes in cancer immunotherapy . This compound provides researchers with a valuable chemical tool to further investigate HPK1 biology, explore combination therapies, and develop new treatments for various cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H21ClF3N5

Molecular Weight

471.9 g/mol

IUPAC Name

5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31)

InChI Key

QVGWBTYTEUGLLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Hpk1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, attenuating T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by unleashing the full potential of T cells and other immune effector cells. This guide provides a detailed overview of the target engagement of HPK1, with a focus on the potent and selective inhibitor, Hpk1-IN-15.

This compound, identified as compound 50 in patent WO2018049200A1, is a potent and selective inhibitor of HPK1.[5] While specific quantitative data for this compound is not extensively available in the public domain, this guide will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles of target engagement and provide a framework for assessing novel inhibitors like this compound.

HPK1 Signaling Pathways

HPK1 functions as a key node in the intricate signaling cascades downstream of the T cell receptor. Upon TCR engagement, HPK1 is recruited to the signalosome where it becomes activated and subsequently phosphorylates key downstream substrates, leading to the attenuation of T cell activation.

HPK1_Signaling_Pathway HPK1 Signaling in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation CARMA1 CARMA1 HPK1->CARMA1 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Proteasome Proteasomal Degradation pSLP76->Proteasome Ub Ubiquitination FourteenThreeThree->Ub Induces Ub->Proteasome Leads to DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_GRP Ras-GRP DAG->Ras_GRP Calcium Ca²⁺ Flux IP3->Calcium NFAT NFAT Calcium->NFAT Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Gene Transcription AP1->IL2 NFkB NF-κB NFkB->IL2 NFAT->IL2 BCL10 BCL10 CARMA1->BCL10 Activation MALT1 MALT1 BCL10->MALT1 Activation IKK IKK MALT1->IKK Activation IKK->NFkB Activation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibition

Figure 1: HPK1 Signaling Pathway in T-Cell Activation. This diagram illustrates the central role of HPK1 in negatively regulating TCR signaling. This compound blocks HPK1 activity, preventing the phosphorylation of SLP-76 and subsequent signal termination.

Data Presentation: Target Engagement of Representative HPK1 Inhibitors

The following tables summarize quantitative data for well-characterized HPK1 inhibitors, providing a benchmark for the evaluation of new chemical entities like this compound.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

CompoundAssay TypeIC50 (nM)Reference
BGB-15025Biochemical Kinase Assay1.04[6]
Compound KBiochemical Kinase Assay2.6[7]
AZ3246Biochemical Kinase Assay< 3[5]
SunitinibIn vitro Kinase Assay15[8]

Table 2: Cellular Target Engagement and Functional Activity of Representative HPK1 Inhibitors

CompoundCellular AssayCell TypeIC50 / EC50 (nM)Reference
BGB-15025pSLP-76 InhibitionSplenic T cellsDose-dependent[6]
Compound KpSLP-76 InhibitionHuman Whole Blood~5000[7]
AZ3246IL-2 SecretionT cells90[5]
BGB-15025IL-2 ProductionT cellsDose-dependent[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 target engagement. Below are representative protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Biochemical HPK1 Kinase Assay Workflow (ADP-Glo™) cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of this compound Add_Components Add inhibitor, enzyme, and substrate mix to 384-well plate Compound_Prep->Add_Components Enzyme_Prep Dilute recombinant HPK1 enzyme Enzyme_Prep->Add_Components Substrate_Prep Prepare substrate mix (e.g., SLP-76 peptide, ATP) Substrate_Prep->Add_Components Incubate_1 Incubate at room temperature (e.g., 60 min) Add_Components->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at room temperature (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at room temperature (e.g., 30 min) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence

Figure 2: Workflow for a typical biochemical HPK1 kinase assay. This illustrates the key steps from reagent preparation to signal detection.

Protocol:

  • Compound Preparation: Serially dilute this compound in DMSO to the desired concentrations.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human HPK1 enzyme and the substrate (e.g., a synthetic peptide of SLP-76) in the reaction buffer. Prepare an ATP solution at the desired concentration (e.g., at the Kₘ for ATP).

  • Kinase Reaction: In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Western Blot Assay

This assay directly measures the phosphorylation of HPK1's primary substrate, SLP-76, in a cellular context, providing a direct readout of target engagement.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T cells) to an appropriate density. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, probe with a primary antibody for total SLP-76 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, HPK1, typically increases the protein's thermal stability.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture cells to confluency Treat_Cells Treat cells with This compound or vehicle Cell_Culture->Treat_Cells Aliquot_Cells Aliquot cell suspension Treat_Cells->Aliquot_Cells Heat_Shock Heat aliquots at a range of temperatures Aliquot_Cells->Heat_Shock Cell_Lysis Lyse cells by freeze-thaw cycles Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect the soluble fraction (supernatant) Centrifugation->Collect_Supernatant Western_Blot Analyze HPK1 levels by Western Blot Collect_Supernatant->Western_Blot Plot_Curve Plot melting curve Western_Blot->Plot_Curve

Figure 3: General workflow for a Cellular Thermal Shift Assay. This diagram outlines the process of determining target engagement by measuring changes in protein thermal stability upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of soluble HPK1 at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble HPK1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology. A thorough understanding of the target engagement of inhibitors like this compound is paramount for their successful development. This guide provides a comprehensive overview of the HPK1 signaling pathway, methods for assessing target engagement, and representative data to aid researchers in this field. By employing a combination of biochemical and cellular assays, the potency, selectivity, and mechanism of action of novel HPK1 inhibitors can be robustly characterized, paving the way for the next generation of cancer immunotherapies.

References

Hpk1-IN-15 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to a Potent and Selective HPK1 Inhibitor

This guide provides a comprehensive technical overview of a representative potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, GNE-6893. While the specific compound "Hpk1-IN-15" could not be definitively identified in the public domain, GNE-6893 serves as an excellent exemplar of a well-characterized HPK1 inhibitor with robust preclinical data. This document is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] This phosphorylation leads to the dampening of the T-cell immune response.[2] Consequently, inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[2]

Chemical Structure and Properties of GNE-6893

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[2]

Chemical Structure:

Physicochemical and Biochemical Properties of GNE-6893

PropertyValueReference
IUPAC Name methyl (3R,4S)-3-((6-amino-5-(isoquinolin-5-yl)-[3][4][5]triazolo[1,5-a]pyridin-2-yl)methoxy)-4-methyltetrahydrofuran-3-ylcarbamate[2]
Molecular Formula C27H28N8O4[2]
Molecular Weight 528.57 g/mol [2]
HPK1 Ki < 0.013 nM[6]
pSLP76 IC50 (Jurkat cells) 157 nM (for an early lead compound)[6]
Kinase Selectivity >3000-fold selective over many other kinases[2]

HPK1 Signaling Pathway

HPK1 plays a crucial role in the negative feedback loop of T-cell activation. The following diagram illustrates the canonical HPK1 signaling pathway upon T-cell receptor stimulation.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates HPK1 HPK1 SLP76->HPK1 Recruits Downstream Downstream T-Cell Activation Signals SLP76->Downstream pHPK1 p-HPK1 (Active) HPK1->pHPK1 Autophosphorylation pHPK1->SLP76 Phosphorylates (Negative Feedback) pSLP76 p-SLP-76 pHPK1->pSLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Degradation Proteasomal Degradation Fourteen33->Degradation Leads to Inhibitor HPK1 Inhibitor (e.g., GNE-6893) Inhibitor->pHPK1 Inhibits

Caption: HPK1 signaling cascade in T-cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test inhibitor (e.g., GNE-6893)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Add 2 µL of a mixture of MBP substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation of SLP-76 Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells

  • Anti-CD3/anti-CD28 antibodies

  • Test inhibitor (e.g., GNE-6893)

  • Lysis buffer

  • ELISA kit for phosphorylated SLP-76 (pSLP-76)

Protocol:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells to extract cellular proteins.

  • Quantify the amount of pSLP-76 in the cell lysates using a sandwich ELISA.

  • Determine the IC50 value of the inhibitor by plotting the pSLP-76 levels against the inhibitor concentration.

T-cell Proliferation and Cytokine Production Assay

This functional assay assesses the downstream effects of HPK1 inhibition on T-cell activation, such as proliferation and the secretion of cytokines like Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Anti-CD3/anti-CD28 antibodies or beads

  • Test inhibitor (e.g., GNE-6893)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kit for IL-2

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Label the T-cells within the PBMC population with a proliferation dye if measuring proliferation.

  • Culture the PBMCs in the presence of various concentrations of the test inhibitor or DMSO.

  • Stimulate the cells with anti-CD3/anti-CD28.

  • Incubate the cells for 48-72 hours.

  • For proliferation analysis, acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye.

  • For cytokine analysis, collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

  • Determine the EC50 value for the enhancement of T-cell proliferation or IL-2 production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of a novel HPK1 inhibitor.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Characterization Characterization Phase Screening High-Throughput Screening (e.g., Fragment-based) HitID Hit Identification Screening->HitID SBDD Structure-Based Drug Design (SBDD) HitID->SBDD SAR Structure-Activity Relationship (SAR) Studies SBDD->SAR SAR->SBDD Iterative Cycles LeadOpt Lead Optimization SAR->LeadOpt Biochem Biochemical Assays (Potency & Selectivity) LeadOpt->Biochem Cellular Cellular Assays (Target Engagement & Function) Biochem->Cellular InVivo In Vivo Studies (PK/PD & Efficacy) Cellular->InVivo Candidate Preclinical Candidate (e.g., GNE-6893) InVivo->Candidate

Caption: HPK1 inhibitor discovery workflow.

Conclusion

The inhibition of HPK1 represents a compelling strategy in immuno-oncology to enhance the body's natural anti-tumor immune response. Potent and selective inhibitors like GNE-6893 have demonstrated significant promise in preclinical studies by effectively blocking the negative regulatory function of HPK1 in T-cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel HPK1 inhibitors, paving the way for the development of new cancer immunotherapies.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Exhaustion and its Therapeutic Targeting by Hpk1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell exhaustion is a state of cellular dysfunction that arises during chronic antigen exposure, primarily within the tumor microenvironment, posing a significant barrier to effective cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a key mediator of T-cell exhaustion. High HPK1 expression correlates with increased T-cell dysfunction and poorer patient prognosis in several cancers. Pharmacological inhibition of HPK1 kinase activity represents a promising therapeutic strategy to reverse T-cell exhaustion and enhance anti-tumor immunity. This guide provides a comprehensive overview of the HPK1 signaling pathway, its role in T-cell exhaustion, and the therapeutic rationale for its inhibition, with a focus on the potent inhibitor Hpk1-IN-15 and other exemplary small molecules. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to HPK1 (MAP4K1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a member of the Ste20-like serine/threonine kinase superfamily.[1] Its expression is primarily restricted to hematopoietic lineage cells, including T-cells, B-cells, and dendritic cells (DCs).[2] Within these immune cells, HPK1 functions as an intracellular negative feedback regulator, attenuating signaling pathways downstream of antigen receptors, most notably the T-cell receptor (TCR).[1][2] This "braking" mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity, but it is often co-opted by tumors to facilitate immune evasion.[3]

The HPK1 Signaling Pathway in T-Cell Regulation

Upon engagement of the T-cell receptor (TCR) with its cognate antigen, a signaling cascade is initiated to activate the T-cell. HPK1 is a critical negative regulator in this process.

  • Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to a signaling complex at the cell membrane involving the adaptor proteins Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][4]

  • Phosphorylation of SLP-76: Activated HPK1 then phosphorylates the adaptor protein SLP-76 at a key serine residue, Ser376.[4][5]

  • Signal Termination: This phosphorylation event creates a docking site for the 14-3-3 protein, a negative regulatory molecule.[4] The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which destabilizes the entire TCR signaling complex.[6]

  • Downstream Consequences: The degradation of SLP-76 effectively terminates downstream signaling pathways, including the activation of Phospholipase C-gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), leading to reduced T-cell activation, proliferation, and production of key effector cytokines like Interleukin-2 (IL-2).[4]

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 recruits pSLP76 pSLP-76 (Ser376) PLCg1 PLCγ1 Activation SLP76->PLCg1 activates HPK1->pSLP76 phosphorylates Prot_14_3_3 14-3-3 pSLP76->Prot_14_3_3 Degradation SLP-76 Degradation Prot_14_3_3->Degradation leads to Inhibition Signal Termination Degradation->Inhibition ERK ERK Activation PLCg1->ERK leads to Activation T-Cell Activation (Proliferation, Cytokines) ERK->Activation Inhibition->PLCg1

Caption: HPK1 negatively regulates TCR signaling via SLP-76 phosphorylation.

The Role of HPK1 in T-Cell Exhaustion

T-cell exhaustion is a dysfunctional state characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors (e.g., PD-1, TIM-3), and an altered transcriptional profile. This state is a major mechanism of tumor immune evasion.[7]

Studies have demonstrated a direct link between HPK1 activity and T-cell exhaustion:

  • Correlation with Exhaustion Markers: High expression of HPK1 is correlated with increased T-cell exhaustion markers and worse patient survival in several cancer types.[7] The HPK1-NFκB-Blimp1 axis has been identified as a key pathway mediating this T-cell dysfunction.[7]

  • Genetic Inactivation Studies: Mice with genetic knockout of HPK1 (HPK1-/-) or with a kinase-dead version of HPK1 (HPK1.kd) exhibit enhanced anti-tumor immunity.[8] Tumor-infiltrating lymphocytes (TILs) from these mice are less exhausted, more proliferative, and produce higher levels of effector cytokines.[7][8]

  • Resistance to Immunosuppression: The tumor microenvironment is rich in immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine. HPK1-deficient T-cells are notably resistant to the suppressive effects of these molecules, allowing them to maintain function within the tumor.[9]

HPK1_Exhaustion_Logic TME Tumor Microenvironment (Chronic Antigen) HPK1_act HPK1 Activation TME->HPK1_act pSLP76 ↑ pSLP-76 HPK1_act->pSLP76 TCR_damp TCR Signal Dampening pSLP76->TCR_damp Exhaustion T-Cell Exhaustion TCR_damp->Exhaustion Ex_markers ↑ PD-1, TIM-3, LAG-3 Exhaustion->Ex_markers Cytokines ↓ IL-2, IFN-γ, TNF-α Exhaustion->Cytokines Prolif ↓ Proliferation Exhaustion->Prolif Tumor_growth Tumor Immune Evasion & Growth Exhaustion->Tumor_growth HPK1_inhib HPK1 Inhibition (e.g., this compound) HPK1_inhib->HPK1_act T_reactivate T-Cell Reinvigoration HPK1_inhib->T_reactivate Tumor_clear Enhanced Anti-Tumor Immunity T_reactivate->Tumor_clear

Caption: Logical flow of HPK1-mediated T-cell exhaustion and its reversal.

This compound and Pharmacological Inhibition of HPK1

The central role of HPK1's kinase activity in suppressing T-cell function makes it an attractive target for small molecule inhibitors in immuno-oncology.[3][8]

This compound is a potent and selective inhibitor of HPK1.[10][11][12] While detailed public data on this specific compound is limited, it is representative of a class of molecules designed to block the catalytic activity of HPK1.[10][11] The effects of potent HPK1 inhibitors have been well-characterized through numerous preclinical studies using other exemplary compounds.

Pharmacological inhibition of HPK1:

  • Enhances T-cell Function: Potently enhances T-cell cytokine production (IFN-γ, IL-2) and proliferation upon TCR stimulation.[9][13]

  • Synergizes with Checkpoint Blockade: Shows synergistic effects when combined with anti-PD-1/PD-L1 antibodies, leading to superior tumor control compared to either agent alone.[8][13]

  • Broadens Immune Response: In addition to reinvigorating T-cells, HPK1 inhibition can also enhance the function of dendritic cells (DCs) and B-cells.[2]

Quantitative Data on HPK1 Inhibition

The following tables summarize quantitative data from preclinical studies, demonstrating the impact of genetic or pharmacological inhibition of HPK1 on T-cell function.

Table 1: Effect of HPK1 Inhibition on T-Cell Signaling and Function

Parameter Model System Effect of HPK1 Inhibition Fold Change / IC50 Reference
HPK1 Kinase Activity Biochemical Assay Inhibition by NDI-101150 IC50: 0.7 nM [14]
Biochemical Assay Inhibition by Compound K IC50: 2.6 nM [1]
Biochemical Assay Inhibition by ISR-05 IC50: 24.2 µM [15][16]
pSLP-76 (Ser376) Human PBMC Cellular Assay Inhibition by NDI-101150 IC50: 41 nM [14]
IL-2 Secretion Human T-cells Induction by AZ3246 EC50: 90 nM [11]
IFN-γ Production Human CD8+ T-cells + Compound 1 Increased production ~2-3 fold [9]

| Antigen-Specific Lysis | Engineered T-cells + CompK | Enhanced tumor lysis | ~1.5-2 fold |[2] |

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

Tumor Model Treatment Outcome % Tumor Growth Inhibition (TGI) Reference
MC38 Colon Carcinoma HPK1.kd mice vs WT Reduced tumor growth ~50-60% reduction in volume [8]
MC38 Colon Carcinoma HPK1.kd + anti-PD-L1 Enhanced tumor control Superior to single treatment [8]
CT-26 Colon Carcinoma NDI-101150 + anti-PD-1 Complete tumor regressions Not specified, but complete regressions noted [14]

| 1956 Sarcoma | CompK + anti-PD-1 | Synergistic anti-tumor efficacy | ~80% TGI vs ~40-50% for single agents |[2] |

Key Experimental Protocols

In Vitro T-Cell Exhaustion Model

This protocol describes the generation of human exhausted-like T-cells by chronic stimulation.

Objective: To induce a phenotype of T-cell exhaustion in vitro for screening immunomodulatory compounds.

Methodology:

  • T-Cell Isolation: Isolate human pan-T cells or specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

  • Initial Activation (Stimulation 1): Culture isolated T-cells at 1x106 cells/mL in complete RPMI medium supplemented with IL-2 (e.g., 50 U/mL). Add anti-CD3/CD28-coated Dynabeads at a 1:1 bead-to-cell ratio. Culture for 2-3 days.

  • Chronic Re-stimulation: Every 2-3 days for a total period of 8-14 days, perform the following:

    • Count the cells and collect supernatant for cytokine analysis.

    • Remove the magnetic beads.

    • Re-plate the T-cells at 1x106 cells/mL in fresh media with IL-2.

    • Add fresh anti-CD3/CD28 beads at a 1:1 ratio.[17]

  • Control Groups:

    • Non-Exhausted: T-cells stimulated only once at Day 0 and cultured for the same duration in IL-2 containing media without further stimulation.

    • Resting: Unstimulated T-cells cultured in parallel.

  • Analysis: At the end of the culture period, analyze the cells for:

    • Phenotype: Expression of exhaustion markers (PD-1, TIM-3, LAG-3) by flow cytometry.[17]

    • Function: Re-stimulate a portion of the cells and measure cytokine production (IFN-γ, TNF-α) by ELISA or intracellular cytokine staining.[18]

    • Proliferation: Assess proliferative capacity using CFSE or similar dye dilution assays.

In_Vitro_Exhaustion_Workflow start Isolate Human T-Cells (from PBMC) stim1 Day 0: Stimulate (anti-CD3/CD28 beads + IL-2) start->stim1 culture1 Culture for 2-3 Days stim1->culture1 restim Day 3, 5, 7...: Re-stimulate (Remove old beads, add fresh beads + IL-2) culture1->restim end_culture Day 8-14: End Culture restim->end_culture Repeat every 2-3 days analysis Analysis end_culture->analysis phenotype Phenotyping (Flow Cytometry for PD-1, TIM-3, LAG-3) analysis->phenotype func FunctionalAssay (Re-stimulate, measure IFN-γ, TNF-α via ELISA) analysis->func prolif Proliferation Assay (CFSE dilution) analysis->prolif

Caption: Workflow for generating and analyzing exhausted T-cells in vitro.
HPK1 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure the kinase activity of purified HPK1 and assess the potency of inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against HPK1.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. The luminescent signal positively correlates with the amount of ADP formed.[19]

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer.

    • Dilute purified recombinant HPK1 enzyme and substrate (e.g., Myelin Basic Protein, MBP) in Kinase Reaction Buffer.

    • Prepare an ATP solution at the desired concentration (e.g., 10 µM).

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in buffer with a constant, low percentage of DMSO.

  • Kinase Reaction (in 384-well plate):

    • Add 1 µL of test inhibitor dilution (or DMSO vehicle for control).

    • Add 2 µL of HPK1 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[19]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[20]

  • Data Acquisition and Analysis:

    • Read luminescence on a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cellular HPK1 Target Engagement Assay

This protocol measures the inhibition of HPK1 activity within intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.

Objective: To determine the cellular potency (IC50) of an HPK1 inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Use Jurkat T-cells, which endogenously express HPK1 and the TCR signaling machinery.[21]

    • Plate the cells and pre-incubate with a serial dilution of the HPK1 inhibitor for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the T-cells with anti-human CD3/CD28 antibodies (e.g., plate-bound or bead-conjugated) for a short duration (e.g., 30 minutes) to activate the TCR pathway and induce HPK1-mediated phosphorylation of SLP-76.[22]

  • Cell Lysis:

    • Lyse the cells to release intracellular proteins.

  • Quantification of pSLP-76 (Ser376):

    • Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sensitive immunoassay, such as a sandwich ELISA, HTRF, or AlphaLISA.[21][22] These assays typically use a capture antibody for total SLP-76 and a detection antibody specific to the phospho-Ser376 site.

  • Data Analysis:

    • Normalize the pSLP-76 signal to total protein concentration or a housekeeping protein.

    • Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an HPK1 inhibitor, alone or in combination with checkpoint blockade.

Objective: To assess the in vivo anti-tumor activity of an HPK1 inhibitor.

Methodology:

  • Animal Model: Use immunocompetent mice, such as C57BL/6.

  • Tumor Cell Implantation:

    • Subcutaneously inject a syngeneic tumor cell line (e.g., 1x106 MC38 colon carcinoma cells) into the flank of the mice.[23]

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1).

    • Administer the HPK1 inhibitor orally according to a predetermined schedule (e.g., once or twice daily).[24]

    • Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection (e.g., twice a week).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study (or at an interim timepoint), tumors and spleens can be harvested for ex vivo analysis.

  • Ex Vivo Analysis:

    • Prepare single-cell suspensions from the tumors.

    • Analyze the composition and activation state of tumor-infiltrating lymphocytes (TILs) by flow cytometry, assessing markers for T-cell activation (CD69, CD25), exhaustion (PD-1, TIM-3), and memory subsets.[23]

Conclusion

Hematopoietic Progenitor Kinase 1 is a well-validated, high-value target for cancer immunotherapy. Its kinase activity is a critical node in a negative feedback loop that constrains T-cell function and promotes T-cell exhaustion within the tumor microenvironment. Potent and selective small molecule inhibitors, such as this compound and others in clinical development, have demonstrated the ability to reverse key aspects of T-cell dysfunction. By blocking the catalytic function of HPK1, these inhibitors can reinvigorate exhausted T-cells, enhance the production of anti-tumor cytokines, and synergize with existing immunotherapies like PD-1 checkpoint blockade. The robust preclinical data and detailed methodologies presented in this guide provide a strong foundation for the continued investigation and clinical translation of HPK1 inhibitors as a novel class of immuno-oncology agents.

References

Hpk1-IN-15 and its Impact on Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function.[1][2] Primarily expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs), HPK1 acts as an intracellular checkpoint, dampening immune responses.[3][4] Its role in restraining T cell activation is well-documented, making it a compelling target for cancer immunotherapy.[2][5] This guide focuses on the effect of HPK1 inhibition, with a specific reference to the potent and selective inhibitor Hpk1-IN-15, on the function of dendritic cells, the master orchestrators of the adaptive immune response.

This compound is a potent and selective inhibitor of HPK1, identified as compound 50 in patent WO2018049200A1.[1][6] While specific data on the effects of this compound on dendritic cell function are not extensively available in the public domain, this guide will detail the known consequences of HPK1 inhibition on DCs based on studies with other small molecule inhibitors and genetic knockout models. The inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by augmenting the function of various immune cells, including dendritic cells.[2][3]

Core Concept: HPK1 as a Negative Regulator of Dendritic Cell Activation

Dendritic cells are pivotal for initiating T-cell-mediated immunity. Upon encountering antigens, they undergo a maturation process characterized by the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. This maturation enables them to effectively present antigens to naive T cells and drive their activation and differentiation.

HPK1 functions as a brake on this activation process.[7][8] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyper-activated phenotype, suggesting that targeting HPK1 can enhance their immunostimulatory capacity.[7][8][9] This enhanced function is critical for overcoming the immunosuppressive tumor microenvironment and mounting a robust anti-cancer immune response.

Quantitative Data on HPK1 Inhibition in Dendritic Cells

The following tables summarize the quantitative effects of HPK1 inhibition on dendritic cell function, as reported in various studies. It is important to note that these data are derived from experiments using different HPK1 inhibitors or HPK1 knockout models and may not be directly attributable to this compound, for which specific dendritic cell data is not yet publicly available.

Table 1: Effect of HPK1 Inhibition on Co-stimulatory Molecule Expression in Dendritic Cells

Treatment/ModelDendritic Cell TypeCo-stimulatory MoleculeFold/Percent Increase (vs. Control)Reference
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)CD80Higher expression[7][9]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)CD86Higher expression[7][9]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)I-A(b) (MHC Class II)Higher expression[7]
HPK1 Inhibition (1 µM)Human Dendritic CellsCo-stimulatory MoleculesEnhanced expression[10]

Table 2: Effect of HPK1 Inhibition on Cytokine Production by Dendritic Cells

Treatment/ModelDendritic Cell TypeCytokineFold/Percent Increase (vs. Control)Reference
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)IL-12Increased production[7][9]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)IL-1βIncreased production[7]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)TNF-αIncreased production[7]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)IL-6Increased production[7]
HPK1 InhibitionHuman Dendritic Cells matured with LPS and IFN-γIL-1βStatistically significant increase[10]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)IL-10Reduced levels[9]

Table 3: Functional Consequences of HPK1 Inhibition in Dendritic Cells

Treatment/ModelDendritic Cell TypeFunctional OutcomeObservationReference
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)T-cell ProliferationSuperior stimulation of T-cell proliferation in vitro and in vivo[7]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)Resistance to ApoptosisSignificantly resistant to LPS-induced apoptosis[7]
HPK1 Knockout (-/-)Bone Marrow-Derived DCs (BMDCs)Anti-tumor ImmunityMore efficient elimination of established tumors in a murine model[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by HPK1 in dendritic cells and the general workflows for assessing dendritic cell function.

Signaling Pathways

HPK1_Signaling_in_DCs cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription TLR TLR4 (LPS) TRAF6 TRAF6 TLR->TRAF6 HPK1 HPK1 HPK1->TRAF6 Negative Regulation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex JNK JNK TAK1->JNK IκB IκB IKK_complex->IκB phosphorylates, leading to degradation NFκB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) NFκB->Proinflammatory_Cytokines transcription Co_stimulatory_Molecules Co-stimulatory Molecules (CD80, CD86) NFκB->Co_stimulatory_Molecules transcription AP1 AP-1 AP1->Proinflammatory_Cytokines transcription JNK->AP1 Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 DC_T_Cell_Interaction cluster_dc Dendritic Cell (DC) cluster_tcell T Cell cluster_inhibition DC Antigen-Presenting DC MHC_Antigen MHC-Antigen Complex CD80_86 CD80/CD86 TCR TCR MHC_Antigen->TCR Signal 1 (Antigen Recognition) CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) TCell Naive T Cell HPK1_DC HPK1 in DC HPK1_DC->CD80_86 Inhibits Upregulation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1_DC Dendritic_Cell_Maturation_Assay start Isolate Monocytes from PBMCs differentiate Differentiate into immature DCs (iDCs) (GM-CSF + IL-4) start->differentiate treat Treat iDCs with: - Vehicle Control - this compound - LPS (Positive Control) - this compound + LPS differentiate->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Cells and Supernatant incubate->harvest analyze_cells Analyze Cell Surface Markers (CD80, CD86, MHC II) by Flow Cytometry harvest->analyze_cells analyze_supernatant Analyze Cytokine Secretion (IL-12, TNF-α, IL-6) by ELISA or CBA harvest->analyze_supernatant

References

Investigating HPK1 Inhibitors in Syngeneic Tumor Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the investigation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in syngeneic tumor models. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][5] This document details the preclinical efficacy of various HPK1 inhibitors, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concept: HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint, attenuating T-cell activation and proliferation.[3][6][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][4][5] This phosphorylation event leads to the degradation of SLP-76, thereby dampening the downstream signaling cascade required for a robust immune response.[2][5] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell function, increase pro-inflammatory cytokine production, and lead to significant tumor growth suppression in various preclinical models.[1][5][8] Consequently, small molecule inhibitors of HPK1 are being actively developed as a novel class of cancer immunotherapeutics.[1][8][9]

In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Tumor Models

The anti-tumor activity of several novel, orally active HPK1 inhibitors has been demonstrated in a variety of syngeneic mouse tumor models. These models are crucial for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of the interplay between the therapeutic, the tumor, and the host immune system.

Below is a summary of the quantitative data on tumor growth inhibition for different HPK1 inhibitors.

InhibitorSyngeneic ModelDosingTumor Growth Inhibition (TGI) - MonotherapyTGI - Combination TherapyCombination AgentReference
Unnamed Inhibitor CT26 (Colon Carcinoma)30 mg/kg p.o. BID42%95%anti-PD-1[10]
PCC-1 CT26 (Colon Carcinoma)Not SpecifiedStrong TGISignificantly Greater TGIanti-CTLA4[11]
PCC-1 MC38-hPD-L1 (Colon Adenocarcinoma)Not SpecifiedStrong TGIEnhanced Tumor RejectionAtezolizumab (anti-PD-L1)[11]
DS21150768 Multiple Models (12 total)Not SpecifiedSuppressed Tumor GrowthSuppressed Tumor Growthanti-PD-1[1]
Compound K 1956 (Sarcoma)Not Specified-Superb Antitumor Efficacyanti-PD-1[8]
Compound K MC38 (Colon Adenocarcinoma)Not Specified-Superb Antitumor Efficacyanti-PD-1[8]
Compound 16 CT26 (Colon Carcinoma)Not SpecifiedGood Antitumor EfficacySynergistic Effectanti-PD-1[5]

Note: "Not Specified" indicates that the specific dosing regimen was not detailed in the provided source materials. TGI values represent the percentage of tumor growth inhibition compared to a vehicle control group.

Key Signaling Pathways and Experimental Overviews

To better understand the mechanism of action and the experimental approach for evaluating HPK1 inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical in vivo study workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptors Adaptor Proteins cluster_Kinases Kinase Cascade cluster_Downstream Downstream Effects TCR TCR LAT LAT TCR->LAT Activation CD28 CD28 SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 (MAP4K1) SLP76->HPK1 Recruitment Degradation SLP-76 Degradation SLP76->Degradation Gads Gads Gads->SLP76 HPK1->SLP76 Phosphorylation (Ser376) MEKK1 MEKK1 HPK1->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 Activation JNK->AP1 IL2 IL-2 Production AP1->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Inhibitor Hpk1-IN-15 Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Syngeneic_Model_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Post-Endpoint Analysis A 1. Tumor Cell Implantation (e.g., CT26, MC38) into immunocompetent mice B 2. Tumor Growth (to palpable size) A->B C 3. Randomization into treatment groups B->C D1 Vehicle Control D2 This compound (p.o.) D3 Checkpoint Inhibitor (i.p.) (e.g., anti-PD-1) D4 Combination Therapy D 4. Dosing Regimen D->D1 Group 1 D->D2 Group 2 D->D3 Group 3 D->D4 Group 4 E 5. Tumor Volume Measurement (e.g., calipers, twice weekly) D1->E D2->E D3->E D4->E F 6. Body Weight Monitoring E->F G 7. Study Endpoint Reached F->G H Tumor Growth Inhibition (TGI) Calculation G->H I Ex Vivo Analysis of Tumors & Spleens (Flow Cytometry, IHC) G->I J Cytokine Analysis (e.g., ELISA, Luminex) G->J K Pharmacodynamic (pSLP76) Analysis G->K

Caption: Experimental Workflow for In Vivo Syngeneic Tumor Models.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of results. The following sections outline generalized protocols based on common practices reported in the literature for evaluating HPK1 inhibitors.

Syngeneic Tumor Model Establishment
  • Animal Models: Typically, 6-8 week old female BALB/c (for CT26 tumors) or C57BL/6 (for MC38 tumors) mice are used. Animals are allowed to acclimatize for at least one week before the start of the experiment.

  • Cell Lines: Murine colorectal carcinoma cell lines CT26 or MC38 are commonly used. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Implantation: Tumor cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS). A typical injection consists of 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100 µL, implanted subcutaneously into the right flank of the mouse.

Drug Formulation and Administration
  • HPK1 Inhibitor: The small molecule inhibitor (e.g., PCC-1, Insilico Medicine's compound) is typically formulated for oral administration (p.o.).[10][11] The vehicle can vary but may consist of solutions like 0.5% methylcellulose. Dosing is often performed once or twice daily (BID).[10]

  • Checkpoint Inhibitors: Antibodies such as anti-PD-1, anti-PD-L1 (e.g., Atezolizumab), or anti-CTLA4 are administered via intraperitoneal (i.p.) injection.[10][11] Dosing schedules are typically less frequent, for example, twice a week.

  • Treatment Initiation: Treatment usually begins when tumors reach a predetermined average size (e.g., 100-150 mm³).

In Vivo Efficacy Assessment
  • Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to determine the efficacy of the treatment. The formula is: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

  • Body Weight and Health Monitoring: Animal body weight is recorded regularly as a measure of general health and treatment toxicity.

Pharmacodynamic and Immune Analysis
  • Target Engagement: To confirm the inhibitor is hitting its target in vivo, phosphorylation of SLP76 (pSLP76) can be measured.[4][10][11] This often involves treating mice, stimulating T-cells ex vivo (e.g., with an anti-CD3 antibody), and then analyzing splenocytes or blood for pSLP76 levels via flow cytometry or TR-FRET.[4][10]

  • Immune Cell Profiling: At the study endpoint, tumors and spleens are harvested. Tissues can be dissociated into single-cell suspensions. Flow cytometry is then used to quantify various immune cell populations, such as CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and dendritic cells (DCs).[5][8]

  • Cytokine Analysis: Blood is collected to measure systemic cytokine levels (e.g., IL-2, IFN-γ, TNF-α).[5][11] Tumor homogenates can also be analyzed for local cytokine concentrations. Assays like ELISA or multiplex bead arrays are commonly employed.

Conclusion

The pharmacological inhibition of HPK1 represents a compelling strategy in immuno-oncology. Data from various syngeneic tumor models consistently demonstrate that small molecule HPK1 inhibitors can induce potent anti-tumor responses, both as monotherapies and in combination with established immune checkpoint blockers.[5][8][10][11] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate this promising therapeutic target. Future work will likely focus on optimizing dosing strategies, identifying predictive biomarkers, and advancing the most promising HPK1 inhibitor candidates into clinical trials.[1][6][9]

References

Preclinical Data on a Novel HPK1 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific compound "Hpk1-IN-15" was not identified in publicly available literature. This document provides a comprehensive overview of preclinical data for a representative, potent, and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, referred to herein as HPK1-IN-A , based on published preclinical findings for various advanced HPK1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[1][3][4][5][6][7] By dampening immune cell activation, HPK1 can limit the ability of the immune system to mount an effective anti-tumor response.[6] Consequently, inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][3][6]

This technical guide summarizes the preclinical data for HPK1-IN-A, a novel small molecule inhibitor of HPK1.

Quantitative Data Summary

The following tables summarize the key preclinical data for HPK1-IN-A, covering its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of HPK1-IN-A

ParameterValueCell Line / Assay Condition
HPK1 Enzymatic IC50 10.4 nMBiochemical kinase assay
Kinase Selectivity
Other MAP4K Family Kinases85 - 665 nMPanel of TCR-related kinases
Cellular pSLP76 Inhibition ~50% at 24hEx vivo in BALB/c mice treated with 100 mg/kg p.o. and stimulated with anti-CD3
IL-2 Production IncreasedHuman and mouse primary T cells
IFN-γ Production IncreasedHuman and mouse primary T cells
Granzyme B Production IncreasedActivated cytotoxic T cells

Table 2: Pharmacokinetic Profile of HPK1-IN-A

SpeciesDose & RouteT1/2CmaxOral Bioavailability (F%)
Mouse 1 mg/kg IV0.6 h--
10 mg/kg PO-1801 ng/mL116%
Rat 1 mg/kg IV0.8 h--
10 mg/kg PO-518 ng/mL80%

Table 3: In Vivo Anti-Tumor Efficacy of HPK1-IN-A

Tumor ModelTreatment GroupDosingTumor Growth Inhibition (TGI)
CT26 Syngeneic Model HPK1-IN-A30 mg/kg p.o. BID42%
Anti-PD-13 mg/kg i.p.36%
HPK1-IN-A + Anti-PD-1As above95%

Experimental Protocols

Detailed methodologies for the key experiments are described below.

HPK1 Enzymatic Assay
  • Objective: To determine the in vitro potency of HPK1-IN-A against HPK1 kinase activity.

  • Methodology:

    • Recombinant human HPK1 enzyme is incubated with a specific substrate peptide and ATP in a kinase reaction buffer.

    • HPK1-IN-A is serially diluted and added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling
  • Objective: To assess the selectivity of HPK1-IN-A against other kinases, particularly those in the MAP4K family and other TCR-related kinases.

  • Methodology:

    • HPK1-IN-A is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases.

    • For kinases showing significant inhibition, IC50 values are determined using enzymatic assays similar to the one described for HPK1.

    • The results are expressed as IC50 values for each kinase, allowing for a quantitative comparison of potency and selectivity.

Cellular Phospho-SLP76 (pSLP76) Inhibition Assay
  • Objective: To measure the ability of HPK1-IN-A to inhibit its direct cellular target, SLP76, in T cells.

  • Methodology:

    • Human or mouse primary T cells are isolated and pre-incubated with varying concentrations of HPK1-IN-A.

    • T cells are then stimulated with an anti-CD3 antibody (e.g., OKT3) to activate the TCR signaling pathway.[4]

    • After a short incubation period, the cells are lysed.

    • The level of phosphorylated SLP76 at Serine 376 (pSLP76 S376) is measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).[4][8]

    • Total SLP76 and a housekeeping protein (e.g., GAPDH) are also measured for normalization.

Cytokine Production Assay
  • Objective: To evaluate the effect of HPK1-IN-A on T-cell effector functions.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in the presence of serial dilutions of HPK1-IN-A.

    • The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine secretion.[3]

    • After 24-72 hours, the cell culture supernatant is collected.

    • The concentrations of secreted cytokines, such as IL-2 and IFN-γ, are measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[4]

Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic properties of HPK1-IN-A in preclinical species.

  • Methodology:

    • Mice and rats are administered HPK1-IN-A either intravenously (IV) or orally (PO).

    • Blood samples are collected at various time points post-dosing.

    • The concentration of HPK1-IN-A in plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and oral bioavailability (F%), are calculated using standard non-compartmental analysis.

In Vivo Tumor Growth Inhibition Studies
  • Objective: To assess the anti-tumor efficacy of HPK1-IN-A as a monotherapy and in combination with an immune checkpoint inhibitor.

  • Methodology:

    • Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice) are established by subcutaneously implanting tumor cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HPK1-IN-A, anti-PD-1 antibody, and the combination of HPK1-IN-A and anti-PD-1.

    • HPK1-IN-A is administered orally, and the anti-PD-1 antibody is given via intraperitoneal injection, according to a defined schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_Signalosome LAT Signalosome (LAT, Gads, SLP-76) ZAP70->LAT_Signalosome HPK1 HPK1 LAT_Signalosome->HPK1 Recruitment & Activation Downstream_Signaling Downstream Signaling (PLCγ1, ERK, IL-2) LAT_Signalosome->Downstream_Signaling Positive Signal HPK1_active Active HPK1 HPK1->HPK1_active SLP76_p p-SLP-76 (S376) HPK1_active->SLP76_p Phosphorylation FourteenThreeThree 14-3-3 SLP76_p->FourteenThreeThree Binding Degradation SLP-76 Degradation FourteenThreeThree->Degradation Degradation->Downstream_Signaling Inhibition HPK1_IN_A HPK1-IN-A HPK1_IN_A->HPK1_active Inhibition

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow start Start: Compound Synthesis biochem Biochemical Assays (Potency & Selectivity) start->biochem cellular Cellular Assays (pSLP76, Cytokines) biochem->cellular pk Pharmacokinetics (Mouse, Rat) cellular->pk efficacy In Vivo Efficacy (Syngeneic Tumor Model) pk->efficacy tox Toxicology Studies pk->tox end Candidate Nomination efficacy->end tox->end

Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-15 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Hpk1-IN-15, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for assessing the potency, selectivity, and mechanism of action of HPK1 inhibitors in a preclinical setting.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor signaling pathways.[1][3][4] Upon TCR engagement, HPK1 is activated and subsequently attenuates T-cell activation and proliferation.[4] This negative feedback mechanism is a key immune checkpoint. In the context of oncology, tumors can exploit this pathway to evade immune surveillance.[4] Inhibition of HPK1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by potentiating T-cell responses.[4] HPK1 inhibitors block its kinase activity, preventing the phosphorylation of downstream targets and disrupting the negative regulatory loop that suppresses T-cell activation.[4]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins such as SLP-76.[1][5] This phosphorylation leads to the degradation of SLP-76, which in turn dampens the downstream signaling cascade, including the activation of PLCγ1 and ERK, ultimately leading to reduced T-cell activation and proliferation.[5]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR Engagement PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation & Proliferation ERK->T_Cell_Activation HPK1->SLP76 Phosphorylation (Inhibition) Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibition

HPK1 signaling pathway in T-cell regulation.

Biochemical Kinase Assay for this compound

This protocol describes a luminescent-based in vitro kinase assay to determine the potency of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase inhibition assay.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (HPK1 Enzyme, Substrate, ATP, this compound) start->prepare_reagents plate_inhibitor Plate Serial Dilutions of this compound prepare_reagents->plate_inhibitor add_enzyme Add HPK1 Enzyme plate_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Kinase Reaction (Add ADP-Glo™ Reagent) incubate->stop_reaction incubate_2 Incubate at RT stop_reaction->incubate_2 detect_signal Add Kinase Detection Reagent & Measure Luminescence incubate_2->detect_signal analyze_data Data Analysis (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Workflow for in vitro HPK1 kinase inhibition assay.
Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human HPK1BPS Bioscience40398
Myelin Basic Protein (MBP) SubstrateBPS Bioscience79696
ATP (500 µM)BPS Bioscience79686
5x Kinase Assay BufferBPS Bioscience79334
ADP-Glo™ Kinase Assay KitPromegaV6071
This compoundSynthesized/ProcuredN/A
DMSOSigma-AldrichD2650
96-well white platesCorning3917
Experimental Protocol
  • Preparation of Reagents:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled H₂O.

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO (for control wells) to a 96-well white plate.

    • Add 10 µL of the HPK1 enzyme solution to each well.

    • To initiate the kinase reaction, add 10 µL of a master mix containing the MBP substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The potency of this compound can be compared with other known HPK1 inhibitors. The table below provides a template for summarizing such data.

CompoundHPK1 IC₅₀ (nM)Assay MethodReference
This compound TBDADP-Glo™Current Study
Compound 220.061Not Specified[3]
GNE-18581.9Not Specified[3]
XHS2.6Not Specified[3]
M074-28652,930Caliper MSA[3]
ISR-0524,200Radiometric[6]
ISR-0343,900Radiometric[6]

TBD: To be determined by the experiment.

Cellular Assay: T-Cell Activation

To assess the functional effect of this compound on T-cells, a cell-based assay measuring T-cell activation can be performed. This can be achieved by stimulating human Peripheral Blood Mononuclear Cells (PBMCs) and measuring the production of cytokines such as IL-2.

Protocol Outline
  • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Pre-treat the PBMCs with various concentrations of this compound for 1-2 hours.

  • Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.

  • Incubate the cells for 24-48 hours.

  • Collect the cell supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

  • Increased IL-2 production in the presence of this compound would indicate the reversal of HPK1-mediated T-cell suppression.

The protocols and information provided herein offer a robust framework for the in vitro evaluation of this compound. By determining its biochemical potency against HPK1 and its functional effects on T-cell activation, researchers can effectively characterize this compound and advance its development as a potential cancer immunotherapy agent.

References

Application Notes and Protocols: Hpk1-IN-15 pSLP-76 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (pSLP-76).[3][4] This phosphorylation event initiates a cascade that leads to the disassembly of the TCR signaling complex and dampens T-cell activation, thereby suppressing the anti-tumor immune response.[5]

Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell killing.[1][6] Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1.[7] By blocking the catalytic activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained T-cell activation and an enhanced immune response.

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound on SLP-76 phosphorylation in a cellular context. The phosphorylation of SLP-76 at Ser376 serves as a key proximal biomarker for HPK1 target engagement.[3][8]

Signaling Pathway

The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade. HPK1 is recruited to the signaling complex where it becomes activated. Active HPK1 then phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade ultimately attenuates the T-cell response. This compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining the T-cell signaling required for an anti-tumor immune response.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement (Antigen Presentation) HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Fourteen33 14-3-3 Proteins pSLP76->Fourteen33 Recruitment Degradation SLP-76 Degradation Fourteen33->Degradation T_cell_attenuation T-Cell Response Attenuation Degradation->T_cell_attenuation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1_active Inhibition

Caption: HPK1-mediated phosphorylation of SLP-76 and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency metrics for a representative HPK1 inhibitor. This data is for illustrative purposes, and specific values for this compound should be determined experimentally.

Assay TypeCell Line/SystemReadoutParameterIllustrative Value
Biochemical Kinase AssayRecombinant HPK1ATP ConsumptionIC501.5 nM
Cellular pSLP-76 (Ser376) Assay Jurkat or Human PBMCs pSLP-76 Levels IC50 25 nM
T-Cell Activation AssayHuman PBMCsIL-2 SecretionEC5050 nM
T-Cell Proliferation AssayHuman PBMCsCFSE DilutionEC5060 nM

Experimental Protocols

Protocol 1: Cell-Based ELISA for pSLP-76 (Ser376)

This protocol describes a cell-based ELISA to quantify the phosphorylation of SLP-76 at Serine 376 in Jurkat cells following treatment with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Cell-Based ELISA Kit for Phospho-SLP-76 (Ser376) (e.g., from Cell Signaling Technology, Cat# 78222)[9]

  • 96-well tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding anti-CD3/CD28 antibodies to a final concentration of 1 µg/mL each.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and ELISA:

    • Follow the manufacturer's protocol for the Cell-Based ELISA Kit.[9][10][11] This typically involves:

      • Fixing the cells in the wells.

      • Permeabilizing the cells to allow antibody entry.

      • Incubating with a primary antibody specific for pSLP-76 (Ser376).

      • Washing and incubating with an HRP-conjugated secondary antibody.

      • Adding a substrate and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the pSLP-76 signal to the total protein content or cell number.

    • Plot the normalized pSLP-76 signal against the concentration of this compound to determine the IC50 value.

ELISA_Workflow Cell-Based ELISA Workflow for pSLP-76 cluster_plate 96-Well Plate step1 1. Seed Jurkat Cells step2 2. Treat with this compound step1->step2 step3 3. Stimulate with anti-CD3/CD28 step2->step3 step4 4. Fix & Permeabilize Cells step3->step4 step5 5. Add pSLP-76 Primary Ab step4->step5 step6 6. Add HRP-conjugated Secondary Ab step5->step6 step7 7. Add Substrate & Read Absorbance step6->step7

Caption: Workflow for the cell-based ELISA pSLP-76 inhibition assay.

Protocol 2: Intracellular Flow Cytometry for pSLP-76 (Ser376)

This protocol details the detection of intracellular pSLP-76 by flow cytometry, allowing for the analysis of specific cell populations.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3/CD28 antibodies for stimulation

  • Fixation/Permeabilization Buffer (e.g., from BioLegend)

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • (Optional) Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of PBMCs or Jurkat cells at 1 x 10^6 cells/mL.

    • Treat with serial dilutions of this compound for 1-2 hours at 37°C.

    • Stimulate with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

  • Surface Staining (Optional):

    • If analyzing specific T-cell subsets, stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) according to the manufacturer's protocol.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer for 20 minutes at room temperature, protected from light.[12][13]

    • Wash the cells and then permeabilize them with a permeabilization buffer.[7][14]

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody for 30 minutes at room temperature in the dark.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., CD4+ or CD8+ T cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.

  • Data Analysis:

    • Plot the MFI of pSLP-76 against the concentration of this compound to determine the IC50 value.

Flow_Cytometry_Workflow Intracellular Flow Cytometry Workflow for pSLP-76 start Start with Cell Suspension treat Treat with this compound start->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate surface_stain Surface Stain (Optional) stimulate->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intracellular_stain Intracellular Stain for pSLP-76 fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data (MFI) acquire->analyze Western_Blot_Workflow Western Blot Workflow for pSLP-76 start Cell Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pSLP-76) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total SLP-76) detection->reprobe

References

Application Notes and Protocols for Hpk1-IN-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture experiments. The information is intended to guide researchers in studying the effects of HPK1 inhibition on immune cell signaling and function.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and immune responses.[1][2][3][4] HPK1 exerts its inhibitory effect, in part, by phosphorylating the adaptor protein SLP-76 at serine 376 (Ser376).[1][2][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of downstream signals.[1][2] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity by boosting T-cell activity.[4][8][9] this compound is a potent and selective inhibitor of HPK1 and can be used to investigate the therapeutic potential of targeting this pathway.[10][11]

Chemical Properties and Solubility

A summary of the chemical properties and solubility of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound[10][11]
Molecular Formula C₂₄H₂₁F₃N₆O₂S₂[10]
Molecular Weight 471.91 g/mol [10]
CAS Number 2201098-03-3[10]
Storage in DMSO 2 weeks at 4°C, 6 months at -80°C[10][11]

Signaling Pathway of HPK1 in T-Cell Activation

HPK1 plays a critical role in the negative regulation of T-cell activation. The following diagram illustrates the canonical signaling pathway involving HPK1.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LAT LAT TCR->LAT Activation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment & Activation pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream Activation pHPK1 p-HPK1 (Active) pHPK1->SLP76 Phosphorylation (Ser376) Hpk1_IN_15 This compound Hpk1_IN_15->pHPK1 Inhibition Fourteen33 14-3-3 Fourteen33->Downstream Inhibition pSLP76->Fourteen33 Binding TcellActivation T-Cell Activation (e.g., IL-2 production) Downstream->TcellActivation

HPK1 negatively regulates T-cell receptor signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.72 mg of this compound (MW: 471.91) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[10][11]

Jurkat Cell Culture and Treatment

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium. A common starting concentration for in-cell assays with HPK1 inhibitors is 1 µM.[5]

  • Add the desired concentrations of this compound to the cell culture wells.

  • Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. A DMSO-only control (vehicle control) should be included in all experiments.

  • Incubate the cells with the inhibitor for the desired period (e.g., 1-24 hours) before proceeding with downstream assays.

T-Cell Activation and IL-2 Secretion Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

  • Jurkat T-cells treated with this compound or vehicle control

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Human IL-2 ELISA kit

  • 96-well plate reader

Protocol:

  • Pre-treat Jurkat cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the culture wells.

  • Incubate the cells for 24-48 hours at 37°C.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for IL-2 measurement.

  • Perform the IL-2 ELISA according to the manufacturer's instructions.

  • Read the absorbance on a 96-well plate reader and calculate the concentration of IL-2.

Expected Outcome: Inhibition of HPK1 by this compound is expected to enhance TCR-mediated signaling, leading to an increase in IL-2 secretion compared to the vehicle-treated control.[5]

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on T-cell activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM this compound stock solution in DMSO C Pre-treat cells with This compound or vehicle A->C B Culture and seed Jurkat T-cells B->C D Stimulate T-cells with anti-CD3/anti-CD28 C->D E Incubate for 24-48 hours D->E F Collect supernatant E->F G Perform IL-2 ELISA F->G H Measure absorbance and calculate IL-2 concentration G->H I Compare this compound treated samples to control H->I

References

Application Notes and Protocols for Flow Cytometry Analysis Following Hpk1-IN-15 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][4]

Hpk1-IN-15 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of its downstream targets, leading to sustained T-cell activation.[2] This makes HPK1 an attractive therapeutic target in immuno-oncology to enhance anti-tumor immunity.[2][4] These application notes provide detailed protocols for utilizing flow cytometry to assess the functional consequences of this compound treatment on T-cell activation.

Key Concepts and Signaling Pathway

Inhibition of HPK1 by this compound is expected to result in:

  • Decreased phosphorylation of SLP-76 at Serine 376.[4][6]

  • Increased phosphorylation of downstream signaling molecules such as PLCγ1 and ERK1/2.[4]

  • Enhanced T-cell activation, indicated by upregulation of surface markers like CD69 and CD25.[6][7]

  • Increased T-cell proliferation.[8][9]

  • Elevated production of effector cytokines, including IL-2 and IFN-γ.[4][6][7]

The following diagram illustrates the central role of HPK1 in TCR signaling and the effect of this compound.

Hpk1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3_CD28 CD3/CD28 PLCg1 PLCγ1 Activation ERK ERK Activation PLCg1->ERK Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T-cell Proliferation ERK->Proliferation SLP76 SLP-76 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->SLP76 Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibits Degradation SLP-76 Degradation pSLP76->Degradation

HPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a general framework for analyzing the effects of this compound on primary human T cells. Optimization of parameters such as cell number, antibody concentrations, and instrument settings may be required.

Protocol 1: In Vitro T-Cell Culture and this compound Treatment

Objective: To prepare and treat primary human T cells with this compound for downstream flow cytometry analysis.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for T cell isolation

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3/CD28 T-cell activators (e.g., Dynabeads™ Human T-Activator CD3/CD28)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well U-bottom culture plate

Procedure:

  • Isolate T cells from fresh human PBMCs using a negative selection method to obtain a pure population.

  • Resuspend the isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.

  • Prepare anti-CD3/CD28 T-cell activators according to the manufacturer's instructions.

  • Add 50 µL of the prepared T-cell activators to the wells to stimulate the T cells.

  • Incubate the plate at 37°C and 5% CO2 for the desired time points. For analysis of early signaling events like pSLP-76, a short incubation of 15-30 minutes is recommended. For activation markers and cytokine production, longer incubations of 24-72 hours are appropriate.

Protocol 2: Flow Cytometry Staining for Phosphorylated SLP-76 (pSLP-76)

Objective: To quantify the intracellular levels of phosphorylated SLP-76 at Ser376 in response to this compound treatment.

Materials:

  • Treated cells from Protocol 1

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)

  • Anti-human CD3 antibody (conjugated to a fluorochrome)

  • Anti-human CD4 or CD8 antibody (conjugated to a different fluorochrome)

  • Anti-pSLP-76 (Ser376) antibody (conjugated to a fluorochrome)

  • Flow cytometer

Procedure:

  • Following the short-term stimulation in Protocol 1 (15-30 minutes), harvest the cells.

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature, protected from light.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in 100 µL of Permeabilization/Wash Buffer.

  • Add the anti-pSLP-76 (Ser376) antibody at the manufacturer's recommended concentration and incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the anti-human CD3 and CD4/CD8 antibodies for surface staining and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells once with FACS buffer.

  • Resuspend the cells in 200-300 µL of FACS buffer for analysis on a flow cytometer.

  • Gate on CD3+ and then CD4+ or CD8+ T-cell populations to analyze the median fluorescence intensity (MFI) of pSLP-76.

Protocol 3: Flow Cytometry Staining for T-Cell Activation Markers and Intracellular Cytokines

Objective: To assess the expression of T-cell activation markers and the production of intracellular cytokines following this compound treatment.

Materials:

  • Treated cells from Protocol 1 (24-72 hour incubation)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Anti-human CD3, CD4, CD8, CD69, and CD25 antibodies (conjugated to different fluorochromes)

  • Anti-human IFN-γ and IL-2 antibodies (conjugated to different fluorochromes)

  • Flow cytometer

Procedure:

  • For intracellular cytokine staining, add a protein transport inhibitor to the cell cultures for the last 4-6 hours of the incubation period.

  • Harvest the cells and wash them with FACS buffer.

  • Perform surface staining by adding a cocktail of anti-human CD3, CD4, CD8, CD69, and CD25 antibodies and incubating for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a Fixation/Permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining by adding a cocktail of anti-human IFN-γ and IL-2 antibodies and incubating for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Gate on CD3+ and then CD4+ or CD8+ T-cell populations to analyze the percentage of cells expressing activation markers and cytokines.

Data Presentation

The following tables summarize the expected quantitative outcomes from flow cytometry analysis after this compound treatment.

Table 1: Effect of this compound on pSLP-76 (Ser376) Levels in Activated T Cells

Treatment GroupThis compound Conc.Mean Fluorescence Intensity (MFI) of pSLP-76 (Ser376)
Unstimulated Control0 µMBaseline
Stimulated + Vehicle0 µMHigh
Stimulated + this compound10 nMDecreased
Stimulated + this compound100 nMFurther Decreased
Stimulated + this compound1 µMSignificantly Decreased

Table 2: Effect of this compound on T-Cell Activation Marker Expression

Treatment GroupThis compound Conc.% CD69+ Cells% CD25+ Cells
Unstimulated Control0 µMLowLow
Stimulated + Vehicle0 µMModerateModerate
Stimulated + this compound100 nMIncreasedIncreased
Stimulated + this compound1 µMSignificantly IncreasedSignificantly Increased

Table 3: Effect of this compound on Intracellular Cytokine Production

Treatment GroupThis compound Conc.% IFN-γ+ Cells% IL-2+ Cells
Unstimulated Control0 µMLowLow
Stimulated + Vehicle0 µMModerateModerate
Stimulated + this compound100 nMIncreasedIncreased
Stimulated + this compound1 µMSignificantly IncreasedSignificantly Increased

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between Hpk1 inhibition and the observed cellular outcomes.

Experimental_Workflow Cell_Isolation Isolate Human T Cells Cell_Culture Culture T Cells in 96-well Plate Cell_Isolation->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Incubation Incubate (Short or Long Term) Stimulation->Incubation Staining Antibody Staining (Surface/Intracellular) Incubation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Overall Experimental Workflow.

Logical_Relationship Hpk1_Inhibition This compound Inhibits HPK1 pSLP76_decrease Decreased pSLP-76 (Ser376) Hpk1_Inhibition->pSLP76_decrease TCR_signaling_increase Enhanced TCR Signaling pSLP76_decrease->TCR_signaling_increase Cellular_outcomes Increased: - Activation Markers (CD69, CD25) - Cytokine Production (IL-2, IFN-γ) - Proliferation TCR_signaling_increase->Cellular_outcomes

Logical Relationship of Hpk1 Inhibition.

References

Application Note: Detection of pSLP-76 (Ser376) Inhibition by Hpk1-IN-15 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, Hpk1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (Ser376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the destabilization of the TCR signaling complex, ubiquitination, and subsequent proteasomal degradation of SLP-76.[5][7][8] This cascade ultimately attenuates T-cell activation, including downstream events like PLCγ1 and ERK phosphorylation.[5][8]

Hpk1-IN-15 is a potent and selective inhibitor of Hpk1. By blocking the kinase activity of Hpk1, this compound is expected to prevent the phosphorylation of SLP-76 at Ser376, thereby sustaining T-cell activation.[2][3] This makes Hpk1 an attractive target for cancer immunotherapy.[2][5][9] This application note provides a detailed protocol for utilizing Western blotting to detect the decrease in pSLP-76 (Ser376) levels in response to this compound treatment, a key indicator of the inhibitor's efficacy.

Signaling Pathway

The diagram below illustrates the signaling pathway involving Hpk1 and its negative regulation of TCR signaling through the phosphorylation of SLP-76. This compound inhibits Hpk1 kinase activity, thus preventing the downstream negative regulatory effects.

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Signaling TCR TCR Engagement Hpk1_active Active Hpk1 TCR->Hpk1_active Activation SLP76 SLP-76 Hpk1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream Promotes Fourteen33 14-3-3 Proteins pSLP76->Fourteen33 Recruitment Degradation SLP-76 Degradation Fourteen33->Degradation Leads to Degradation->Downstream Inhibition of TCell_Activation T-Cell Activation Downstream->TCell_Activation Leads to Hpk1_IN_15 This compound Hpk1_IN_15->Hpk1_active Inhibits

Hpk1 signaling and inhibition by this compound.

Experimental Protocol: Western Blot for pSLP-76 (Ser376)

This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of SLP-76 at Serine 376.

1. Cell Culture and Treatment

  • Cell Line: Jurkat cells (a human T-lymphocyte cell line) are a suitable model as they endogenously express the necessary signaling components.

  • Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Stimulation and Inhibitor Treatment:

    • Seed Jurkat cells at a density of 1 x 10^6 cells/mL.

    • Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 10 µg/mL each) for 15 minutes to induce TCR signaling and Hpk1 activation.[10] Untreated, unstimulated cells should be included as a negative control.

2. Cell Lysis

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12] Use approximately 100 µL of lysis buffer per 1-2 x 10^6 cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13][14]

  • Gel Electrophoresis: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run the gel until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSLP-76 (Ser376) (e.g., Cell Signaling Technology #76384 or #92711) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][15] A recommended starting dilution is 1:1000.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[13][14]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[13]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total SLP-76 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of pSLP-76 levels under different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software. The pSLP-76 signal should be normalized to the total SLP-76 signal and/or a loading control.

Treatment GroupThis compound ConcentrationNormalized pSLP-76 (Ser376) Level (Arbitrary Units)Fold Change vs. Stimulated Control
Unstimulated Control0 µMBaseline-
Stimulated Control (Vehicle)0 µM1.001.0
This compound1 µMValueValue
This compound10 µMValueValue
This compound100 µMValueValue

Note: The values in the table are placeholders and should be replaced with experimental data. A concentration-dependent decrease in the normalized pSLP-76 level upon treatment with this compound is the expected outcome.[16]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on SLP-76 phosphorylation.

Western_Blot_Workflow cluster_Cell_Culture Cell Preparation cluster_Protein_Extraction Sample Preparation cluster_Western_Blot Western Blot Analysis cluster_Data_Analysis Data Analysis Cell_Culture Jurkat Cell Culture Treatment This compound Treatment & TCR Stimulation Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSLP-76) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry & Normalization Detection->Densitometry Results Data Tabulation & Interpretation Densitometry->Results

Western blot workflow for pSLP-76 detection.

References

Application Notes and Protocols for Studying T-Cell Activation Pathways using an HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][2] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell effector functions. This document provides detailed application notes and protocols for utilizing a potent and selective HPK1 inhibitor, exemplified by compounds such as Hpk1-IN-15, to study and modulate T-cell activation pathways.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signalosome and attenuation of downstream signaling, which ultimately suppresses T-cell activation, proliferation, and cytokine production.[4][5][6] Inhibition of HPK1 kinase activity blocks this negative feedback loop, resulting in enhanced and sustained T-cell responses.[3][7]

Data Presentation

The following tables summarize the expected quantitative data from studies using a representative potent HPK1 inhibitor. These values are based on published data for well-characterized HPK1 inhibitors and serve as a benchmark for evaluating compounds like this compound.

Table 1: In Vitro Activity of a Representative HPK1 Inhibitor

ParameterValueCell Type/Assay ConditionReference
HPK1 Kinase Inhibition (IC50) 20 nMBiochemical Kinase Assay[1]
pSLP-76 (Ser376) Inhibition (IC50) < 20 nMELISA in Jurkat T-cells[8]
Cell Viability (CC50) > 1 µMJurkat T-cells and PBMCs[1]

Table 2: Functional Effects of a Representative HPK1 Inhibitor on Human T-Cells

AssayReadoutConditionsResultReference
Cytokine Production IFN-γ SecretionCD8+ T-cells + anti-CD3/CD28 (48h)Concentration-dependent increase[9]
IL-2 SecretionCD8+ T-cells + anti-CD3/CD28Enhanced secretion[3]
T-Cell Activation Marker pSLP-76 (Ser376) levelsHuman whole blood + anti-CD3/CD28 (15 min)Concentration-dependent decrease[9]
T-Cell Proliferation Proliferation RateSuboptimal TCR stimulationIncreased proliferation[10]

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling and HPK1 Inhibition

The diagram below illustrates the central role of HPK1 in negatively regulating the TCR signaling cascade and how its inhibition can lead to enhanced T-cell activation.

TCR_Signaling cluster_TCR T-Cell TCR TCR/CD3 Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Hpk1_Inhibitor This compound Hpk1_Inhibitor->HPK1 inhibits Fourteen33 14-3-3 pSLP76->Fourteen33 binds Fourteen33->SLP76 inactivates ERK ERK PLCg1->ERK Activation T-Cell Activation (Cytokine production, Proliferation) ERK->Activation

Caption: HPK1 negatively regulates TCR signaling.
Experimental Workflow for Assessing HPK1 Inhibitor Activity

This workflow outlines the key steps to evaluate the effect of an HPK1 inhibitor on primary human T-cell activation.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Isolate Human PBMCs from whole blood isolate_t_cells Purify CD4+ and CD8+ T-cells (e.g., magnetic beads) start->isolate_t_cells pretreat Pre-treat T-cells with This compound (various conc.) isolate_t_cells->pretreat stimulate Stimulate T-cells with anti-CD3/CD28 antibodies pretreat->stimulate pslp76_assay pSLP-76 (S376) detection (Western Blot / Flow Cytometry) stimulate->pslp76_assay short incubation (e.g., 15-30 min) cytokine_assay Cytokine quantification (ELISA / CBA) stimulate->cytokine_assay longer incubation (e.g., 24-72h) proliferation_assay Proliferation measurement (e.g., CFSE dilution) stimulate->proliferation_assay long incubation (e.g., 3-5 days) end Data Analysis and Interpretation pslp76_assay->end cytokine_assay->end proliferation_assay->end

Caption: Workflow for HPK1 inhibitor testing.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

This protocol describes the isolation of PBMCs from whole blood and subsequent purification of T-cell subsets.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CD4+ or CD8+ T-cell isolation kit (e.g., magnetic-activated cell sorting)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Proceed with negative selection for CD4+ or CD8+ T-cells following the manufacturer's instructions for the chosen isolation kit.

  • Resuspend the purified T-cells in complete RPMI-1640 medium for subsequent experiments.

Protocol 2: T-Cell Activation and HPK1 Inhibition Assay

This protocol details the in vitro stimulation of primary T-cells and treatment with an HPK1 inhibitor.

Materials:

  • Purified human CD4+ or CD8+ T-cells

  • 96-well flat-bottom culture plates

  • Anti-human CD3 antibody (functional grade)

  • Anti-human CD28 antibody (functional grade)

  • This compound or other HPK1 inhibitor (stock solution in DMSO)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating (for anti-CD3 stimulation):

    • Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to each well of a 96-well plate.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS.

  • Cell Plating and Treatment:

    • Resuspend purified T-cells to a final concentration of 1 x 106 cells/mL in complete RPMI-1640.

    • Prepare serial dilutions of the HPK1 inhibitor in complete RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the HPK1 inhibitor dilutions (or vehicle control) to the respective wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulation wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points based on the downstream assay (e.g., 15-30 minutes for phosphorylation studies, 24-72 hours for cytokine analysis).

Protocol 3: Analysis of SLP-76 Phosphorylation by Western Blot

This protocol is for detecting the inhibition of HPK1's direct downstream target, pSLP-76 (Ser376).

Materials:

  • Treated and stimulated T-cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After stimulation (as in Protocol 2, for a short duration, e.g., 15 minutes), lyse the T-cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.

Protocol 4: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of secreted cytokines such as IFN-γ and IL-2 from the supernatant of activated T-cells.

Materials:

  • Supernatants from T-cell activation assays (from Protocol 2, after 24-72 hours)

  • ELISA kit for human IFN-γ or IL-2

  • Microplate reader

Procedure:

  • Centrifuge the 96-well plate from the T-cell activation assay at 300 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

The protocols and data presented here provide a framework for investigating the role of HPK1 in T-cell activation using a potent and selective inhibitor like this compound. By inhibiting HPK1, researchers can effectively enhance T-cell responses, providing a valuable tool for basic immunology research and the development of novel cancer immunotherapies. The provided methodologies can be adapted to specific experimental needs to further elucidate the downstream effects of HPK1 inhibition in various immune cell types and disease models.

References

Application Notes and Protocols: CRISPR Screen to Identify Hpk1-IN-15 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, thereby playing a crucial role in maintaining immune homeostasis.[1] However, in the context of oncology, this function can be detrimental as it may impede the immune system's ability to effectively target and eliminate tumor cells.[1] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2]

Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is designed to release the brakes on T-cell activation, leading to a more robust anti-tumor immune response. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms by which cancer cells or immune cells evade the effects of this compound is paramount for the development of effective combination therapies and next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genome to uncover novel drug resistance mechanisms.[3][4][5]

Data Presentation

A genome-wide CRISPR-Cas9 knockout screen was conducted in a human T-cell line (e.g., Jurkat) to identify genes that, when knocked out, lead to resistance to this compound. The screen was performed by transducing Cas9-expressing T-cells with a pooled lentiviral sgRNA library and selecting for cells that survived and proliferated in the presence of a cytotoxic concentration of this compound. The sgRNA sequences in the resistant population were then identified and quantified by next-generation sequencing.

Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for this compound Resistance

Gene SymbolRankLog2 Fold Change (Resistant vs. Control)False Discovery Rate (FDR)Putative Role in Resistance
CUL4B18.2< 0.001Component of E3 ubiquitin ligase complex, potential role in protein degradation pathways.
DDB127.9< 0.001Component of CUL4-DDB1 E3 ubiquitin ligase complex.
CRBN37.5< 0.001Substrate receptor for CUL4-DDB1 E3 ubiquitin ligase complex.
TRAF246.8< 0.005E3 ubiquitin ligase, downstream of TNF receptor signaling.
SOCS156.5< 0.005Suppressor of cytokine signaling, negative regulator of JAK/STAT pathway.
PTPN2266.1< 0.01Protein tyrosine phosphatase, negative regulator of T-cell activation.
SHP2 (PTPN11)75.8< 0.01Protein tyrosine phosphatase involved in multiple signaling pathways.
CBLB85.5< 0.01E3 ubiquitin ligase that negatively regulates T-cell activation.
NFKBIA95.2< 0.05Inhibitor of NF-κB.
FAS104.9< 0.05Cell surface death receptor.

Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout

Gene TargetsgRNA Sequence% Viability (this compound) - Knockout% Viability (this compound) - ControlFold Change in Viability
CUL4BsgRNA-178.2 ± 3.115.5 ± 1.85.05
sgRNA-275.9 ± 2.815.5 ± 1.84.90
DDB1sgRNA-176.5 ± 3.515.5 ± 1.84.94
sgRNA-274.1 ± 2.915.5 ± 1.84.78
CRBNsgRNA-172.8 ± 4.015.5 ± 1.84.70
sgRNA-270.3 ± 3.315.5 ± 1.84.54
TRAF2sgRNA-165.4 ± 2.515.5 ± 1.84.22
sgRNA-263.9 ± 3.115.5 ± 1.84.12
SOCS1sgRNA-162.1 ± 2.815.5 ± 1.84.01
sgRNA-260.5 ± 3.015.5 ± 1.83.90

Experimental Protocols

Cell Line Preparation and Lentivirus Production
  • Cell Culture: Culture a human T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the T-cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a stable, high-Cas9-expressing population.

  • Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and concentrate.

  • Viral Titer Determination: Determine the lentiviral titer by transducing the Cas9-expressing T-cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

Genome-Wide CRISPR-Cas9 Knockout Screen
  • Lentiviral Transduction: Transduce the Cas9-expressing T-cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Antibiotic Selection: At 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-5 days.

  • This compound Treatment: Split the selected cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined cytotoxic concentration of this compound (e.g., IC80).

  • Cell Passaging and Harvesting: Culture the cells for 14-21 days, maintaining a cell number that preserves the library complexity (at least 500x coverage). Harvest cell pellets from the initial population (T0) and from the vehicle- and this compound-treated populations at the end of the screen.

Data Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.

  • sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA. Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

Hit Validation
  • Individual sgRNA Cloning: Synthesize and clone 2-3 individual sgRNAs targeting each of the top gene hits into a lentiviral vector.

  • Knockout Cell Line Generation: Generate individual knockout cell lines for each top hit gene in the Cas9-expressing T-cell line.

  • Viability Assays: Treat the individual knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) with a dose range of this compound. Measure cell viability after 72 hours using a suitable assay (e.g., CellTiter-Glo).

  • Mechanism of Action Studies: For validated hits, perform further experiments to elucidate the mechanism by which their loss confers resistance to this compound. This may include immunoblotting for key signaling proteins, cytokine profiling, and T-cell activation assays.

Mandatory Visualization

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck LAT LAT Lck->LAT Gads Gads LAT->Gads SLP76 SLP-76 Hpk1 Hpk1 SLP76->Hpk1 Recruitment Gads->SLP76 Hpk1_active Active Hpk1 Hpk1->Hpk1_active Activation Hpk1_active->SLP76 JNK JNK Pathway Hpk1_active->JNK Activation NFkB NF-κB Pathway Hpk1_active->NFkB Activation Hpk1_IN_15 This compound Hpk1_IN_15->Hpk1_active Inhibition AP1 AP-1 JNK->AP1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation AP1->T_Cell_Activation

Caption: Hpk1 signaling pathway in T-cells.

CRISPR_Screen_Workflow cluster_Preparation 1. Preparation cluster_Screening 2. Screening cluster_Analysis 3. Analysis & Validation Cas9_Cells Generate Cas9-expressing T-cell line Transduction Transduce Cas9 cells with sgRNA library (MOI < 0.3) Cas9_Cells->Transduction Lenti_Library Produce pooled lentiviral sgRNA library Lenti_Library->Transduction Selection Select transduced cells (e.g., Puromycin) Transduction->Selection Treatment Treat with this compound (or Vehicle) Selection->Treatment Harvest Harvest cells after 14-21 days Treatment->Harvest gDNA_Extraction Genomic DNA extraction Harvest->gDNA_Extraction NGS NGS of sgRNA cassettes gDNA_Extraction->NGS Data_Analysis Identify enriched sgRNAs (Gene Hits) NGS->Data_Analysis Validation Validate hits with individual sgRNAs Data_Analysis->Validation

Caption: CRISPR screen workflow.

References

Troubleshooting & Optimization

Hpk1-IN-15 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-15. This resource provides essential information, troubleshooting guidance, and answers to frequently asked questions regarding the off-target effects of this compound in kinase assays. Our goal is to help researchers anticipate, identify, and interpret potential off-target activities to ensure the validity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell and B-cell receptor signaling.[5][6][7] By inhibiting HPK1, the compound is designed to enhance immune cell activation, making it a tool for immuno-oncology research.[5]

Q2: How selective is this compound? Are there any known off-targets?

A2: this compound is described as a "selective" inhibitor.[1][2][3] However, detailed public data from broad kinase panel screening (e.g., a full kinome scan) for this compound is not currently available. As with most kinase inhibitors, absolute specificity is rare, and off-target activity, especially at higher concentrations, is possible. Researchers should be aware of potential cross-reactivity with other kinases, particularly those with high structural similarity in the ATP-binding pocket.

Q3: What are common off-targets for HPK1 inhibitors as a class?

A3: While specific data for this compound is limited, studies on other HPK1 inhibitors have noted off-target activity against other members of the MAP4K family (e.g., GLK/MAP4K3) and structurally distinct kinases such as LCK and JAK1.[8][9] Ensuring selectivity against these kinases is often a key goal in the development of HPK1 inhibitors.[8][10]

Q4: At what concentration should I use this compound to maximize selectivity?

A4: It is crucial to determine the optimal concentration for your specific assay. We recommend performing a dose-response curve to establish the IC50 (for biochemical assays) or EC50 (for cellular assays) for HPK1 inhibition. To minimize off-target effects, use the lowest concentration that elicits the desired on-target biological effect. A common starting point for screening is between 100 nM and 1 µM, but this must be empirically validated.

Off-Target Profile (Representative Data)

Disclaimer: The following table is a representative example based on common off-targets observed for the HPK1 inhibitor class. It is for illustrative purposes only and does not represent empirically determined data for this compound.

Target KinaseAssay TypeResult TypePotency (nM)Selectivity vs. HPK1 (Fold)
HPK1 (MAP4K1) Biochemical IC50 ~5 1
GLK (MAP4K3)BiochemicalIC50>500>100
MINK1 (MAP4K6)BiochemicalIC50>1000>200
LCKBiochemicalIC50>1000>200
JAK1BiochemicalIC50>2000>400

Troubleshooting Guide

Issue 1: I'm observing a phenotype that is not consistent with published HPK1 knockout/kinase-dead models.

  • Possible Cause: This could be due to an off-target effect of this compound. The inhibitor might be affecting another kinase that plays a role in your observed phenotype.

  • Troubleshooting Steps:

    • Lower the Concentration: Re-run the experiment with a lower concentration of this compound, closer to its on-target IC50/EC50.

    • Use an Orthogonal Inhibitor: Use a structurally different HPK1 inhibitor to see if the phenotype is replicated. If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-dead but inhibitor-resistant mutant of HPK1.

    • Counter-Screening: Test this compound directly against suspected off-target kinases (e.g., LCK, GLK) in a biochemical assay to confirm or rule out inhibitory activity.

Issue 2: The inhibitor shows high potency in a biochemical assay but is much weaker in my cell-based assay.

  • Possible Cause 1: Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Possible Cause 2: High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (~1-10 mM) can compete with the inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent EC50 compared to the biochemical IC50 (often measured at low ATP concentrations).[11]

  • Troubleshooting Steps:

    • Assay ATP Concentration: Check the ATP concentration used in your biochemical assay. If it was significantly below physiological levels, the discrepancy is expected. Consider re-running the biochemical assay at a higher ATP concentration (e.g., 1 mM) to better mimic cellular conditions.

    • Cellular Target Engagement Assay: Use a method like the NanoBRET™ Target Engagement Assay to confirm that the inhibitor is binding to HPK1 inside living cells.

Issue 3: I'm observing unexpected cell toxicity at concentrations required to inhibit HPK1.

  • Possible Cause: The toxicity may be caused by inhibition of an off-target kinase that is essential for cell viability or proliferation.

  • Troubleshooting Steps:

    • Consult Off-Target Databases: Review literature for known off-targets of HPK1 inhibitors and assess if any are critical for the survival of your cell type.

    • Toxicity Profiling: Test the inhibitor on a panel of different cell lines to see if the toxicity is specific or general.

    • Validate with Genetics: Use siRNA or CRISPR to knock down HPK1. If HPK1 knockdown does not cause the same level of toxicity, the effect is likely off-target.

Experimental Protocols & Workflows

Protocol 1: General Method for Kinase Selectivity Profiling (Biochemical Assay)

A common method for assessing inhibitor selectivity is a luminescent ADP-detection assay performed across a panel of kinases.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, dispense a small volume (e.g., 1 µL) of the compound dilutions or DMSO (vehicle control).

  • Kinase Reaction:

    • Add the specific kinase from the panel to each well.

    • Add the corresponding kinase-specific substrate and ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes).[1]

  • Signal Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

    • Add a detection reagent that converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[12]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control. Plot the results to determine IC50 values.

Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for identifying and validating potential off-target effects of a kinase inhibitor like this compound.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Phenotype Confirmation A Primary Biochemical Assay (Determine HPK1 IC50) B Broad Kinase Panel Screen (e.g., KinomeScan @ 1µM) A->B C Identify Potential Hits (% Inhibition > 70%) B->C D Determine IC50 for Hits (10-point dose-response) C->D Validate significant hits E Orthogonal Assay (e.g., Mobility Shift, TR-FRET) D->E F Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F G Phenotypic Assay with Structurally Different Inhibitor F->G Investigate cellular relevance H Genetic Validation (siRNA/CRISPR of Off-Target) G->H I Conclusion on Off-Target Responsibility for Phenotype H->I

Workflow for identifying and validating kinase inhibitor off-targets.

Signaling Pathway Implications

Inhibition of off-target kinases can lead to unintended biological consequences. HPK1 is a negative regulator of the T-Cell Receptor (TCR) signaling pathway. An off-target effect on a kinase like LCK, which is a critical positive regulator in the same pathway, could produce complex or confounding results.

The diagram below illustrates this relationship. HPK1 inhibition is intended to enhance the signal, while unintended LCK inhibition would suppress it.

G TCR TCR Complex LCK LCK (Potential Off-Target) TCR->LCK activates ZAP70 ZAP70 LCK->ZAP70 activates SLP76 SLP76 ZAP70->SLP76 activates HPK1 HPK1 (Primary Target) SLP76->HPK1 activates ERK ERK Pathway SLP76->ERK activates HPK1->SLP76 phosphorylates & negatively regulates Activation T-Cell Activation (e.g., IL-2 Production) ERK->Activation Inhibitor This compound Inhibitor->LCK Potential Off-Target Inhibition Inhibitor->HPK1 Intended Inhibition

HPK1 and a potential off-target (LCK) in TCR signaling.

References

Troubleshooting Hpk1-IN-15 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Hpk1-IN-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases.[1][2] HPK1 is a negative regulator of T-cell receptor signaling and is a target for cancer immunotherapy.[3][4][5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₁F₃N₆O₂S₂[1]
Molecular Weight 471.91 g/mol [1]
CAS Number 2201098-03-3[1]
Appearance Powder[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A datasheet for a similar compound, HPK1-IN-19, suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[6]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh: Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.72 mg of the compound (Molecular Weight: 471.91).

  • Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Ensure the solution is clear before use.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] A datasheet for this compound suggests it is stable in DMSO for 2 weeks at 4°C and for 6 months at -80°C.[1]

Below is a workflow for preparing the stock solution.

G cluster_0 Stock Solution Preparation Workflow Weigh this compound Weigh this compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound->Add Anhydrous DMSO Calculate volume for desired concentration Vortex/Sonicate Vortex/Sonicate Add Anhydrous DMSO->Vortex/Sonicate Ensure complete dissolution Aliquot Aliquot Vortex/Sonicate->Aliquot Prevent freeze-thaw cycles Store at -80°C Store at -80°C Aliquot->Store at -80°C Long-term stability

Workflow for preparing this compound stock solution.

Troubleshooting Guide: Insolubility in Media

It is a common issue for hydrophobic small molecules like this compound to precipitate when a concentrated DMSO stock solution is diluted into aqueous cell culture media.[8][9] This precipitation can lead to inaccurate dosing and unreliable experimental results.

Q3: My this compound precipitates when I add it to my cell culture media. What should I do?

This is a common challenge due to the low aqueous solubility of many kinase inhibitors. Here is a step-by-step troubleshooting guide:

Step 1: Optimize the Final DMSO Concentration

The final concentration of DMSO in your cell culture media is critical. While this compound is soluble in DMSO, the DMSO concentration is significantly diluted upon addition to the media, which can cause the compound to crash out of solution.[9]

  • Determine Cellular Tolerance: First, determine the maximum concentration of DMSO your cells can tolerate without affecting viability or experimental outcomes. This is typically between 0.1% and 0.5% (v/v) for most cell lines.[10]

  • Adjust Stock Concentration: Prepare your DMSO stock solution at a concentration that allows you to achieve your desired final working concentration of this compound while keeping the final DMSO concentration within the tolerated range. For example, to achieve a 10 µM final concentration with a 0.1% DMSO final concentration, you would need a 10 mM stock solution (a 1:1000 dilution).

Step 2: Modify the Dilution Method

The way you introduce the inhibitor to the media can impact its solubility.

  • Direct Dilution with Rapid Mixing: Add the DMSO stock solution directly to the pre-warmed cell culture media while gently vortexing or swirling the media. This rapid dispersal can help prevent localized high concentrations of the compound that can lead to precipitation.

  • Serial Dilutions in Media: For very high final concentrations of the inhibitor, a single dilution step may still cause precipitation. Consider making an intermediate dilution in a small volume of media first, and then adding this to the final volume.

Step 3: Consider Alternative Solvents or Formulations (for specific applications)

For certain experimental setups, particularly for in vivo studies, alternative formulation strategies are used. While less common for standard cell culture, these may be adaptable for specific in vitro assays. These often involve co-solvents and surfactants.

  • PEG300 and Tween-80: Formulations for in vivo use of similar compounds sometimes include polyethylene glycol 300 (PEG300) and Tween-80 to improve solubility.[6][11] For example, a formulation might involve a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture.[6] The compatibility of these reagents with your specific cell line and assay would need to be validated.

Below is a decision tree to guide you through troubleshooting insolubility.

G Start Start Precipitation in Media Precipitation in Media Start->Precipitation in Media Check Final DMSO % Check Final DMSO % Precipitation in Media->Check Final DMSO % Is DMSO > 0.5%? Is DMSO > 0.5%? Check Final DMSO %->Is DMSO > 0.5%? Lower DMSO % Lower final DMSO % if possible. Increase stock concentration. Is DMSO > 0.5%?->Lower DMSO % Yes Optimize Dilution Add stock to media with rapid mixing. Consider serial dilutions. Is DMSO > 0.5%?->Optimize Dilution No Lower DMSO %->Optimize Dilution Toxicity Observed Toxicity Observed Lower DMSO %->Toxicity Observed If cell toxicity is an issue Still Precipitates? Still Precipitates? Optimize Dilution->Still Precipitates? Consider Co-solvents For specific assays, test co-solvents like PEG300/Tween-80 (validate first). Still Precipitates?->Consider Co-solvents Yes Solution Clear Solution Clear Still Precipitates?->Solution Clear No Consider Co-solvents->Solution Clear G cluster_1 Solubility Test Workflow Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Aliquot Media into Tubes Aliquot Media into Tubes Prepare 10 mM Stock in DMSO->Aliquot Media into Tubes Add this compound to achieve final concentrations Add this compound to achieve final concentrations Aliquot Media into Tubes->Add this compound to achieve final concentrations Incubate at 37°C Incubate at 37°C Add this compound to achieve final concentrations->Incubate at 37°C Visually Inspect for Precipitation Visually Inspect for Precipitation Incubate at 37°C->Visually Inspect for Precipitation Determine Max Soluble Concentration Determine Max Soluble Concentration Visually Inspect for Precipitation->Determine Max Soluble Concentration Highest concentration with no precipitate

References

Technical Support Center: Optimizing Hpk1-IN-15 for T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Hpk1-IN-15 in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and ultimately dampening the T-cell activation signal.[3][4][6] this compound and other HPK1 inhibitors block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and leading to enhanced T-cell activation, proliferation, and cytokine production.[2][6][7]

Q2: What is the expected outcome of this compound treatment on T-cells?

Treatment of T-cells with an optimal concentration of this compound is expected to enhance T-cell effector functions. This includes:

  • Increased production of cytokines such as IL-2 and IFN-γ.[3][4][7]

  • Enhanced T-cell proliferation upon stimulation.[2][7]

  • Increased expression of T-cell activation markers like CD25 and CD69.[8]

  • Potentially increased cytotoxic activity of CD8+ T-cells.[4][8]

Q3: What are appropriate positive and negative controls for my experiment?

  • Negative Controls:

    • Vehicle Control (e.g., DMSO): T-cells treated with the same concentration of the vehicle used to dissolve this compound. This controls for any effects of the solvent on T-cell function.

    • Unstimulated T-cells: T-cells that are not treated with any activating stimulus (e.g., anti-CD3/CD28). This establishes the basal level of T-cell activity.

  • Positive Controls:

    • T-cells stimulated without inhibitor: T-cells activated with your chosen stimulus (e.g., anti-CD3/CD28 antibodies) in the absence of this compound. This represents the standard level of activation that you expect to enhance.

    • Alternative HPK1 Inhibitor (if available): Using a different, well-characterized HPK1 inhibitor can help confirm that the observed effects are specific to HPK1 inhibition.

Troubleshooting Guide

Issue 1: No significant enhancement of T-cell activation is observed after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration of this compound Perform a dose-response experiment to determine the optimal concentration. See the "Experimental Protocol for Optimizing this compound Concentration" section below.
Insufficient T-cell Stimulation Ensure your T-cell stimulation protocol (e.g., concentration of anti-CD3/CD28 antibodies, duration of stimulation) is robust. You may need to optimize the stimulation conditions for your specific T-cell source and assay.
Poor Cell Health Assess T-cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye with flow cytometry. Ensure that the cells are healthy and viable throughout the assay.
Incorrect Timing of Measurement The kinetics of T-cell activation can vary. Consider performing a time-course experiment to identify the optimal time point for measuring your desired readout (e.g., cytokine production, marker expression).
Inhibitor Potency/Stability Issues Verify the quality and storage conditions of your this compound stock. If possible, test a fresh batch of the inhibitor.

Issue 2: High levels of T-cell death are observed after this compound treatment.

Possible Cause Troubleshooting Step
Cytotoxicity at High Concentrations High concentrations of small molecule inhibitors can be toxic to cells. Perform a cytotoxicity assay (e.g., using a viability dye and flow cytometry) to determine the maximum non-toxic concentration of this compound for your T-cells. Reduce the concentration used in your functional assays accordingly.
Activation-Induced Cell Death (AICD) Prolonged or excessive T-cell activation can lead to AICD.[9] If you are observing cell death at later time points, consider shortening the duration of your assay or measuring earlier activation events.
Off-Target Effects While HPK1 inhibitors are designed to be specific, off-target effects can occur at high concentrations.[10] Lowering the inhibitor concentration is the first step. If the problem persists, you may need to consider using a different HPK1 inhibitor with a distinct chemical scaffold.

Quantitative Data Summary

The following table summarizes reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for various HPK1 inhibitors in different T-cell assays. Note that this compound is a specific chemical entity, and the data for other inhibitors are provided for comparative purposes to guide concentration range selection.

CompoundAssay TypeCell TypeIC50 / EC50Reference
KHK-6HPK1 Kinase Activity-IC50: 20 nM[8]
HPK1-IN-3HPK1 Kinase Activity-IC50: 0.5 nM[8]
Compound 1IL-2 ProductionHuman PBMCsEC50: 226 nM[11]
Compound 2HPK1 Degradation (CD4+ T-cells)Human CD4+ T-cellsEC50: 11.47 nM[3]
Compound 2HPK1 Degradation (CD8+ T-cells)Human CD8+ T-cellsEC50: 26.03 nM[3]
Compound 2SLP76-S376 PhosphorylationJurkat CellsIC50: ~20 nM[3]
Compound 1 & 3SLP76-S376 PhosphorylationJurkat CellsIC50: 120 nM[3]

Experimental Protocols

Detailed Methodology for Optimizing this compound Concentration in a T-Cell Activation Assay

This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for enhancing T-cell activation, as measured by IL-2 production.

1. Materials and Reagents:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • This compound

  • Vehicle (e.g., DMSO)

  • T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • Cell viability assay reagents (e.g., Trypan Blue or a fluorescent viability dye for flow cytometry)

2. Experimental Procedure:

  • Day 1: Plate Coating and Cell Preparation

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.

    • Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a vehicle-only control).

    • Isolate and count your T-cells. Resuspend the cells in culture medium at the desired density (e.g., 1 x 10^6 cells/mL).

  • Day 2: Cell Seeding and Treatment

    • Add the prepared T-cell suspension to the wells of the anti-CD3 coated plate.

    • Add the different concentrations of this compound and the vehicle control to the appropriate wells.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.

    • Include unstimulated control wells (no anti-CD3/CD28).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Day 3 or 4: Assay Readout

    • Cytotoxicity Assessment: At the end of the incubation period, collect a small aliquot of cells from each well to assess viability using your chosen method.

    • IL-2 Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and perform an IL-2 ELISA according to the manufacturer's instructions.

3. Data Analysis:

  • Plot cell viability against the log of the this compound concentration to determine the maximum non-toxic concentration.

  • Plot the IL-2 concentration against the log of the this compound concentration.

  • Determine the EC50 value from the dose-response curve. The optimal concentration for your experiments will likely be at or slightly above the EC50, ensuring it is below the toxic concentration.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Stimulation CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream Positive Regulation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibition FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding FourteenThreeThree->pSLP76 Inhibition of Downstream Signaling Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis Isolate_TCells Isolate T-Cells Seed_Cells Seed T-Cells Isolate_TCells->Seed_Cells Prepare_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle Prepare_Inhibitor->Add_Inhibitor Coat_Plate Coat Plate with anti-CD3 Coat_Plate->Seed_Cells Seed_Cells->Add_Inhibitor Stimulate Add anti-CD28 (Stimulate) Add_Inhibitor->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Measure_Cytokines Measure Cytokines (e.g., IL-2 ELISA) Incubate->Measure_Cytokines Analyze_Data Analyze Data (Dose-Response Curve) Assess_Viability->Analyze_Data Measure_Cytokines->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration Analyze_Data->Determine_Optimal_Conc

Caption: Experimental Workflow for this compound Optimization.

Troubleshooting_Tree Start Start: Unexpected Results No_Effect No Enhanced Activation Start->No_Effect High_Toxicity High Cell Death Start->High_Toxicity Check_Conc Is Concentration Optimal? No_Effect->Check_Conc Low/No Effect Check_Tox_Conc Is Concentration Too High? High_Toxicity->Check_Tox_Conc High Toxicity Check_Stim Is Stimulation Sufficient? Check_Conc->Check_Stim Yes Dose_Response Action: Perform Dose-Response Check_Conc->Dose_Response No Check_Viability Are Cells Healthy? Check_Stim->Check_Viability Yes Optimize_Stim Action: Optimize Stimulation Check_Stim->Optimize_Stim No Use_New_Cells Action: Use Fresh/Healthy Cells Check_Viability->Use_New_Cells No Check_AICD Is Assay Duration Too Long? Check_Tox_Conc->Check_AICD No Lower_Conc Action: Lower Concentration Check_Tox_Conc->Lower_Conc Yes Shorten_Assay Action: Shorten Assay Duration Check_AICD->Shorten_Assay Yes

Caption: Troubleshooting Decision Tree.

References

Overcoming resistance to Hpk1-IN-15 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hpk1-IN-15 in cancer cell line experiments. The information is designed to help overcome potential resistance and ensure the effective application of this hematopoietic progenitor kinase 1 (Hpk1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4] By inhibiting HPK1, this compound blocks the downstream phosphorylation of adaptor proteins like SLP-76, preventing their degradation.[3][4] This action enhances T-cell activation, proliferation, and cytokine production, which can lead to a more robust anti-tumor immune response.[1][2][4]

Q2: In which types of cancer cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is primarily linked to its immunomodulatory function rather than direct cytotoxicity to cancer cells. Therefore, its greatest utility is in co-culture systems involving immune cells (like T-cells) and cancer cells, or in in vivo models where the anti-tumor immune response can be assessed.[2] Its effectiveness will be most pronounced in cancer types where T-cell infiltration and function are critical for tumor control and in models sensitive to immune checkpoint inhibition.[5]

Q3: What is the optimal concentration range for this compound in cell culture?

A3: The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for Hpk1 inhibition (e.g., by measuring the phosphorylation of a downstream target like SLP-76) and the optimal concentration for functional effects (e.g., cytokine production). As a starting point, concentrations ranging from nanomolar to low micromolar are often used for potent kinase inhibitors.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, preclinical studies with other Hpk1 inhibitors suggest a synergistic effect when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[5] By enhancing T-cell activation, Hpk1 inhibitors can potentially overcome resistance to checkpoint blockade.[2] Combination with other therapies should be preceded by in vitro testing to assess for synergistic, additive, or antagonistic effects.

Troubleshooting Guide

Issue 1: Decreased or Lack of Efficacy of this compound Over Time (Acquired Resistance)

Potential Cause 1: Alterations in the Hpk1 Target Protein

  • Secondary Mutations: The development of point mutations in the Hpk1 kinase domain can prevent the binding of this compound, a common mechanism of resistance to kinase inhibitors.[6]

  • Gene Amplification: Increased expression of the MAP4K1 gene (encoding Hpk1) can lead to higher levels of the target protein, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[6]

Troubleshooting Steps:

  • Sequence the MAP4K1 gene: In resistant cell lines, sequence the kinase domain of MAP4K1 to identify potential mutations.

  • Assess Hpk1 Protein Levels: Use Western blotting to compare Hpk1 protein expression in sensitive versus resistant cells.

  • Increase this compound Concentration: Perform a new dose-response experiment with the resistant cell line to determine if the IC50 has shifted.

Potential Cause 2: Activation of Bypass Signaling Pathways

  • Cancer cells may adapt by upregulating parallel signaling pathways that compensate for the inhibition of Hpk1, thereby maintaining an immunosuppressive phenotype or promoting survival through alternative routes.[6]

Troubleshooting Steps:

  • Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for changes in the activation status of various signaling pathways in resistant cells compared to sensitive cells.

  • Literature Review: Investigate known resistance pathways for other immunotherapies in your cancer cell line model.

  • Combination Therapy: Based on the findings from the phospho-kinase array, consider rational combinations of this compound with inhibitors of the identified bypass pathway.

Issue 2: High Inter-Experimental Variability

Potential Cause 1: Inconsistent Cell Culture Conditions

  • Variations in cell passage number, confluence, and media composition can affect cellular responses to drug treatment.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Seed cells at a standardized density and ensure consistent timing of treatment.

  • Quality Control of Reagents: Regularly test media and supplements for contaminants and ensure consistency between batches.

Potential Cause 2: Instability of this compound

  • The compound may be unstable in solution or sensitive to light or temperature fluctuations.

Troubleshooting Steps:

  • Proper Compound Handling: Prepare fresh stock solutions of this compound regularly. Store stock solutions and working dilutions protected from light and at the recommended temperature.

  • Confirm Compound Activity: Periodically test the activity of your this compound stock in a sensitive cell line or a cell-free kinase assay to ensure its potency has not diminished.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on pSLP-76 Inhibition

This compound Conc. (nM)% Inhibition of pSLP-76 (Sensitive Line)% Inhibition of pSLP-76 (Resistant Line)
0.15%2%
125%8%
1052%15%
10095%45%
100098%85%
IC50 ~8 nM ~120 nM

Table 2: Hypothetical Effect of this compound on Cytokine Production in a T-cell/Cancer Cell Co-culture

Treatment GroupIFN-γ (pg/mL)IL-2 (pg/mL)
Vehicle Control15050
This compound (100 nM) - Sensitive850300
This compound (100 nM) - Resistant25090

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[1]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Phospho-SLP-76 (pSLP-76)

This protocol is for detecting the phosphorylation status of SLP-76, a direct downstream target of Hpk1.[7]

Materials:

  • Jurkat T-cells or other suitable immune cell line

  • RPMI medium

  • This compound

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture Jurkat cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15 minutes to induce TCR signaling and Hpk1 activation.[7]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary anti-pSLP-76 antibody overnight at 4°C.[8]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash again and visualize the bands using an ECL detection reagent.

  • Strip the membrane and re-probe for total SLP-76 and β-actin as loading controls.

Protocol 3: ELISA for IFN-γ and IL-2

This assay quantifies the secretion of key cytokines from activated T-cells.

Materials:

  • T-cells and cancer cell lines for co-culture

  • This compound

  • Human IFN-γ and IL-2 ELISA kits

  • 96-well plates

  • Plate reader

Procedure:

  • Co-culture T-cells with your cancer cell line at an appropriate effector-to-target ratio.

  • Add different concentrations of this compound to the co-culture wells.

  • Incubate for 24-72 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's protocol.[9][10] This typically involves:

    • Adding standards and supernatants to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Read the absorbance at 450 nm.

  • Calculate the concentration of IFN-γ and IL-2 in each sample based on the standard curve.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Outcome Cellular Outcome TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Stimulation CD28 CD28 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Hpk1 Hpk1 LAT->Hpk1 Recruitment pSLP76 pSLP-76 (Ser376) (Ubiquitination & Degradation) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Hpk1->SLP76 Phosphorylates Hpk1_IN_15 This compound Hpk1_IN_15->Hpk1 Inhibits Inhibition Inhibition of T-Cell Activation pSLP76->Inhibition Activation T-Cell Activation (IL-2, IFN-γ production) Downstream->Activation

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Decreased efficacy of this compound observed Check_Viability Confirm decreased efficacy with Cell Viability/Functional Assay Start->Check_Viability Hypothesis1 Hypothesis 1: Target Alteration Check_Viability->Hypothesis1 Hypothesis2 Hypothesis 2: Bypass Pathway Activation Check_Viability->Hypothesis2 Seq_Hpk1 Sequence MAP4K1 (Hpk1 gene) Hypothesis1->Seq_Hpk1 WB_Hpk1 Western Blot for total Hpk1 protein Hypothesis1->WB_Hpk1 Phospho_Array Perform Phospho-Kinase Array Hypothesis2->Phospho_Array Mutation_Found Mutation Found? Seq_Hpk1->Mutation_Found Overexpression_Found Overexpression? WB_Hpk1->Overexpression_Found Bypass_Active Bypass Pathway Identified? Phospho_Array->Bypass_Active Mutation_Found->Hypothesis2 No Action_Mutation Consider alternative inhibitor or approach Mutation_Found->Action_Mutation Yes Overexpression_Found->Hypothesis2 No Action_Overexpression Increase this compound dose and re-evaluate Overexpression_Found->Action_Overexpression Yes Bypass_Active->Action_Mutation No Action_Bypass Test combination therapy with inhibitor of bypass pathway Bypass_Active->Action_Bypass Yes

Caption: Troubleshooting workflow for acquired resistance to this compound.

Experimental_Workflow cluster_assays Confirmation Assays cluster_mech_assays Mechanism Investigation Start Start: Generate Resistant Cell Line Culture Long-term culture of cancer cell line with increasing concentrations of this compound Start->Culture Confirm Confirm Resistance Culture->Confirm Viability Cell Viability Assay (e.g., MTT) Confirm->Viability Compare IC50 Functional Functional Assay (e.g., Cytokine ELISA) Confirm->Functional Compare response Mechanism Investigate Mechanism Viability->Mechanism Functional->Mechanism Western Western Blot (pSLP-76, total Hpk1) Mechanism->Western Sequencing Gene Sequencing (MAP4K1) Mechanism->Sequencing Array Phospho-Array Mechanism->Array Conclusion Identify Resistance Mechanism and Test Counter-strategy Western->Conclusion Sequencing->Conclusion Array->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Hpk1-IN-15 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and storage conditions of Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound in its solid (powder) form should be stored at -20°C for long-term stability, where it can be kept for up to 2 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For storage, these stock solutions are stable for up to 6 months when stored at -80°C and for 2 weeks when stored at 4°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q3: What is the recommended solvent for preparing this compound working solutions for cell-based assays?

A3: For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is less than 0.5% to prevent cellular toxicity. A vehicle control using the same concentration of DMSO in the culture medium should always be included in your experiments.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: It is strongly recommended to avoid repeated freezing and thawing of this compound stock solutions. Each freeze-thaw cycle can potentially lead to degradation of the compound, which may affect its potency and experimental results. Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the inhibitor.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no inhibitory activity observed in my assay. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in calculating dilutions or preparing the working solution. 3. Assay conditions: The experimental setup may not be optimal for detecting HPK1 inhibition.1. Use a fresh aliquot of the this compound stock solution. If the problem persists, prepare a fresh stock solution from the powder. Ensure that the storage conditions outlined in the FAQs are strictly followed. 2. Recalculate all dilutions and ensure accurate pipetting. Prepare fresh working solutions. 3. Optimize assay parameters such as cell density, stimulation time, and inhibitor incubation time. Include a positive control for HPK1 inhibition if available.
Precipitation observed when preparing the working solution. Poor solubility in aqueous medium: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Adding the DMSO stock directly to a large volume of aqueous medium can cause it to precipitate.Perform a stepwise dilution. First, dilute the DMSO stock solution in a smaller volume of culture medium, mix thoroughly, and then add this intermediate dilution to the final volume of the medium. Gentle warming or vortexing of the intermediate dilution can also aid in solubilization.
Inconsistent results between experiments. 1. Variability in inhibitor potency: This could be due to degradation from repeated freeze-thaw cycles of the same stock solution. 2. Differences in experimental setup: Minor variations in cell passage number, seeding density, or incubation times can lead to variability.1. Always use a fresh aliquot for each experiment to ensure consistent inhibitor concentration and activity. 2. Standardize your experimental protocol. Keep detailed records of all experimental parameters to ensure consistency across different experimental runs.
Visible changes in the appearance of the DMSO stock solution (e.g., color change, cloudiness). Degradation or precipitation of the compound. Over time, even with proper storage, some degradation can occur. The presence of moisture can also lead to precipitation.Discard the stock solution. Prepare a fresh stock solution from the powder. Ensure that the DMSO used is of high purity and anhydrous.

Quantitative Data Summary

The stability of this compound under various storage conditions is summarized in the table below.

Form Solvent Storage Temperature Stability Duration Reference
PowderN/A-20°C2 years[1]
SolutionDMSO4°C2 weeks[1]
SolutionDMSO-80°C6 months[1]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cellular Assays
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Aliquot and store: Dispense the 10 mM stock solution into single-use aliquots and store them at -80°C for long-term use (up to 6 months).

  • Prepare intermediate dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions from the stock solution in DMSO.

  • Prepare final working solutions: Serially dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5%. Mix gently but thoroughly by pipetting.

  • Add to cells: Add the final working solutions to your cell cultures and incubate for the desired period. Remember to include a vehicle control (medium with the same final concentration of DMSO).

Protocol: Jurkat Cell IL-2 Production Assay for this compound Activity

This protocol is a general guideline for assessing the activity of this compound by measuring its effect on IL-2 production in stimulated Jurkat T-cells.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium as described in the protocol above. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate the cells with the inhibitor for 1-2 hours.

  • Cell Stimulation: Stimulate the Jurkat cells to produce IL-2. A common method is to use a combination of phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and ionomycin at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • IL-2 Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the IC₅₀ value of the inhibitor.

Visualizations

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAPK_Cascade MAPK Cascade (JNK, ERK) LAT_SLP76->MAPK_Cascade p_SLP76 p-SLP-76 (Ser376) HPK1->p_SLP76 Phosphorylates _14_3_3 14-3-3 p_SLP76->_14_3_3 Recruits Ub_Degradation Ubiquitination & Degradation _14_3_3->Ub_Degradation Leads to Ub_Degradation->LAT_SLP76 Inhibits NFkB NF-κB PLCg1->NFkB IKK IKK Complex IKK->NFkB AP1 AP-1 MAPK_Cascade->AP1 IL2_Production IL-2 Production NFkB->IL2_Production AP1->IL2_Production Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) Aliquot Aliquot into single-use volumes Start->Aliquot Store Store at -80°C Aliquot->Store Prepare_Working Prepare working solutions by serial dilution in culture medium Store->Prepare_Working Add_Inhibitor Add this compound working solutions and vehicle control to cells Prepare_Working->Add_Inhibitor Seed_Cells Seed Jurkat cells in a 96-well plate Seed_Cells->Add_Inhibitor Incubate_Inhibitor Incubate for 1-2 hours Add_Inhibitor->Incubate_Inhibitor Stimulate_Cells Stimulate cells with PMA/Ionomycin Incubate_Inhibitor->Stimulate_Cells Incubate_24h Incubate for 24 hours Stimulate_Cells->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant ELISA Measure IL-2 concentration using ELISA Collect_Supernatant->ELISA Analyze Analyze data and determine IC₅₀ ELISA->Analyze

Caption: Experimental Workflow for this compound Cellular Assay.

References

Interpreting unexpected results with Hpk1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-15, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76, which ultimately dampens T-cell activation and proliferation.[1][4] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, cytokine production (e.g., IL-2), and proliferation.[1][3][5]

Q2: What are the expected effects of this compound in a T-cell activation assay?

A2: In an in vitro T-cell activation assay, treatment with this compound is expected to lead to:

  • Increased proliferation of T-cells upon stimulation (e.g., with anti-CD3/CD28 antibodies).

  • Enhanced production and secretion of cytokines, particularly IL-2 and IFN-γ.[5][6]

  • Decreased phosphorylation of the HPK1 substrate SLP-76 at Serine 376.[1]

  • Increased phosphorylation of downstream signaling molecules in the TCR pathway, such as ERK.[7]

Q3: What are potential off-target effects or toxicities associated with HPK1 inhibitors?

A3: While this compound is designed for selectivity, off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome.[8] Potential off-target effects could manifest as unexpected cellular phenotypes or toxicity. In clinical trials of other HPK1 inhibitors, common treatment-related adverse events have included gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as fatigue.[9] It is crucial to assess the selectivity profile of this compound and include appropriate controls in your experiments to distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: No observed effect of this compound on T-cell proliferation or cytokine production.

This is a common issue that can arise from several factors, ranging from the experimental setup to the inhibitor itself.

Troubleshooting Workflow

start No effect of this compound observed check_inhibitor Verify this compound Integrity and Concentration start->check_inhibitor sub_inhibitor1 Confirm correct storage and handling check_inhibitor->sub_inhibitor1 sub_inhibitor2 Verify working concentration and dilution series check_inhibitor->sub_inhibitor2 check_assay Assess Biochemical Target Engagement sub_assay1 Perform in vitro kinase assay check_assay->sub_assay1 sub_assay2 Check for inhibition of HPK1 activity check_assay->sub_assay2 check_cells Evaluate Cell Health and Stimulation sub_cells1 Assess cell viability (e.g., Trypan Blue) check_cells->sub_cells1 sub_cells2 Confirm T-cell activation (positive control) check_cells->sub_cells2 check_protocol Review Assay Protocol sub_protocol1 Check incubation times and reagent concentrations check_protocol->sub_protocol1 sub_protocol2 Ensure proper stimulation conditions check_protocol->sub_protocol2 sub_inhibitor1->check_assay sub_inhibitor2->check_assay sub_assay1->check_cells sub_assay2->check_cells sub_cells1->check_protocol sub_cells2->check_protocol end_resolve Issue Resolved sub_protocol1->end_resolve sub_protocol2->end_resolve end_escalate Contact Technical Support end_resolve->end_escalate

Caption: Troubleshooting logic for lack of this compound effect.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive Inhibitor Verify the integrity of your this compound stock. Ensure it has been stored correctly (as per the manufacturer's instructions) and that the correct solvent was used for reconstitution. Prepare a fresh dilution series from a new stock vial if possible.
Incorrect Concentration Double-check all calculations for your dilutions. Perform a dose-response experiment to ensure you are using a concentration within the expected active range.
Failed Target Engagement Confirm that this compound is inhibiting its direct target, HPK1, using a biochemical kinase assay. This will distinguish between a compound-specific issue and a cellular-level problem.
Poor Cell Health Assess the viability of your T-cells before and after the experiment using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Unhealthy cells will not respond robustly to stimulation.
Suboptimal T-cell Stimulation Ensure your positive control for T-cell activation (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) is working as expected. If the positive control shows a weak response, troubleshoot the stimulation conditions.
Assay Protocol Errors Review your experimental protocol for any deviations. Pay close attention to incubation times, reagent concentrations, and the specific requirements of your assay (e.g., cytokine ELISA, proliferation dye).
Issue 2: Increased cell death observed with this compound treatment.

Observing cytotoxicity is an important finding that needs to be carefully evaluated to determine if it is an on-target or off-target effect.

Troubleshooting Workflow

start Increased cell death with this compound dose_response Perform Dose-Response Cytotoxicity Assay start->dose_response sub_dose1 Determine IC50 for cytotoxicity dose_response->sub_dose1 sub_dose2 Compare with IC50 for HPK1 inhibition dose_response->sub_dose2 compare_phenotype Compare with HPK1 Knockout/Knockdown sub_phenotype1 Use siRNA or CRISPR to deplete HPK1 compare_phenotype->sub_phenotype1 sub_phenotype2 Observe if HPK1 depletion phenocopies this compound toxicity compare_phenotype->sub_phenotype2 on_target Toxicity is likely on-target compare_phenotype->on_target selectivity_panel Assess Kinase Selectivity Profile sub_selectivity1 Screen this compound against a panel of kinases selectivity_panel->sub_selectivity1 sub_selectivity2 Identify potential off-target kinases selectivity_panel->sub_selectivity2 sub_dose1->compare_phenotype sub_dose2->compare_phenotype sub_phenotype1->selectivity_panel sub_phenotype2->selectivity_panel off_target Toxicity is likely off-target sub_selectivity1->off_target sub_selectivity2->off_target

Caption: Workflow to investigate this compound-induced cytotoxicity.

Possible Causes and Solutions:

Possible Cause Recommended Action
Off-Target Kinase Inhibition Perform a kinase selectivity screen to identify other kinases that are inhibited by this compound. If a known pro-survival kinase is inhibited, this could explain the observed toxicity.
On-Target Toxicity In some contexts, potent and sustained T-cell activation can lead to activation-induced cell death (AICD). To investigate this, compare the cytotoxic effect of this compound with the phenotype of HPK1 knockout or knockdown cells. If genetic ablation of HPK1 also leads to increased cell death under similar conditions, the toxicity may be on-target.
Compound-Specific Toxicity The chemical scaffold of this compound may have inherent cytotoxic properties unrelated to its kinase inhibition. This can be assessed by testing a structurally similar but inactive analog of the compound, if available.
High Compound Concentration Ensure you are using the inhibitor at a concentration that is effective for HPK1 inhibition but below the threshold for overt toxicity. A careful dose-response analysis is critical.

Experimental Protocols

Biochemical HPK1 Kinase Assay (ADP-Glo™ format)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow

A 1. Add this compound, HPK1 enzyme, and substrate to well B 2. Initiate reaction with ATP A->B C 3. Incubate at room temperature B->C D 4. Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F 6. Measure luminescence E->F TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 T_Cell_Activation T-Cell Activation (Proliferation, IL-2) LAT_SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Degradation SLP-76 Degradation pSLP76->Degradation Negative_Regulation Negative Regulation Degradation->Negative_Regulation

References

Technical Support Center: Cell Viability Assays with Hpk1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell viability assays using the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-15. Here you will find detailed protocols, frequently asked questions, and troubleshooting guides to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][4] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which is a therapeutic strategy being explored in immuno-oncology.[5]

Q2: Which cell lines are most appropriate for studying the effects of this compound?

A2: Since HPK1 is primarily expressed in hematopoietic cells, cell lines of immune origin are the most relevant. The human T-cell leukemia line, Jurkat , is a common model as it expresses the necessary components of the TCR signaling pathway.[6][7] Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are also excellent models for studying the immunological effects of HPK1 inhibition.[6] Using a cell line that does not express HPK1 can serve as a useful negative control to identify off-target effects.

Q3: What is the recommended solvent for this compound?

A3: this compound, like most small molecule kinase inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[8][9] It is critical to use high-quality, anhydrous DMSO to ensure solubility and stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: Should this compound treatment increase or decrease cell viability?

A4: The primary role of HPK1 is to negatively regulate T-cell activation. Therefore, inhibiting HPK1 with this compound is expected to enhance T-cell proliferation and cytokine production in response to stimulation (e.g., with anti-CD3/CD28 antibodies).[6][10] In the absence of T-cell stimulation, the effect on the viability of a resting cancer cell line might be minimal unless the cells are dependent on a pathway inadvertently affected by the inhibitor. At very high concentrations, off-target effects or compound-specific toxicity may lead to a decrease in cell viability.

Q5: Which cell viability assay should I choose?

A5: The choice of assay depends on your specific research question and available equipment.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell number.[11][12] They are cost-effective but can be affected by compounds that alter cellular metabolism. The MTT assay requires a final solubilization step, while MTS and XTT produce soluble formazan products.[11][13]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, a direct indicator of metabolically active, viable cells.[14] The "add-mix-measure" format is simple and well-suited for high-throughput screening.[5]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish live from dead cells based on whether the cell membrane is intact. They are typically used for direct cell counting rather than high-throughput plate-based assays.[15]

Signaling Pathway and Experimental Workflow

To understand the context of this compound treatment, it is crucial to visualize its place in the T-cell receptor signaling pathway and the general workflow of a cell viability experiment.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in TCR Signaling TCR TCR Engagement (e.g., anti-CD3/CD28) Lck Lck TCR->Lck activates HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 Lck->SLP76 activates Proliferation T-Cell Activation & Proliferation SLP76->Proliferation promotes Degradation SLP-76 Phosphorylation & Degradation SLP76->Degradation HPK1->SLP76 phosphorylates (Ser376) Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Cell_Viability_Workflow General Workflow for Cell Viability Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere/Recover (24h) seed_cells->adherence add_compound Add this compound (serial dilutions) & Vehicle Control adherence->add_compound incubate Incubate (e.g., 48-72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate analyze Calculate % Viability vs. Vehicle Control read_plate->analyze plot Plot Dose-Response Curve & Calculate IC50 analyze->plot end_node End plot->end_node

Caption: Standard experimental workflow for assessing cell viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format to assess the effect of this compound on cell viability.

Materials:

  • Jurkat cells (or other target cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for 'no-cell' background controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the appropriate wells. Add medium with the same final DMSO concentration to 'vehicle control' wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[11][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a highly sensitive method for quantifying ATP as a measure of cell viability.

Materials:

  • Jurkat cells (or other target cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled tissue culture plates (white plates are recommended for luminescence)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[16]

  • Cell Seeding: Seed cells as described in the MTT protocol but in opaque-walled plates.

  • Compound Treatment: Treat cells with serial dilutions of this compound and vehicle controls as described previously.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Measurement: Record luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Quantitative data should be normalized to the vehicle control to determine the percent viability. The IC₅₀ value (the concentration of inhibitor that reduces viability by 50%) can then be calculated using non-linear regression analysis.

Table 1: Example Viability Data for this compound in Jurkat Cells (Note: This is illustrative data for demonstration purposes only.)

This compound (µM)Assay TypeAverage SignalBackground Subtracted% Viability vs. Control
0 (Vehicle)MTT0.8520.800100.0%
0.1MTT0.8450.79399.1%
1MTT0.8110.75994.9%
10MTT0.6520.60075.0%
50MTT0.4520.40050.0%
100MTT0.2920.24030.0%
IC₅₀ (MTT) ~50 µM
0 (Vehicle)CellTiter-Glo1,500,000 RLU1,499,500 RLU100.0%
0.1CellTiter-Glo1,495,000 RLU1,494,500 RLU99.7%
1CellTiter-Glo1,425,500 RLU1,425,000 RLU95.0%
10CellTiter-Glo1,125,500 RLU1,125,000 RLU75.0%
50CellTiter-Glo750,500 RLU750,000 RLU50.0%
100CellTiter-Glo450,500 RLU450,000 RLU30.0%
IC₅₀ (CTG) ~50 µM

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses potential issues when using this compound in cell viability assays.

Troubleshooting_Guide Troubleshooting Logic for Cell Viability Assays start Problem Observed high_variability High Variability Between Replicates start->high_variability low_signal Low Signal or No Dose-Response start->low_signal vehicle_toxic Vehicle Control Shows High Cytotoxicity start->vehicle_toxic sol_variability1 Check Pipetting Technique & Cell Seeding Density high_variability->sol_variability1 Possible Cause sol_variability2 Ensure Even Mixing (especially for MTT solubilization) high_variability->sol_variability2 Possible Cause sol_variability3 Check for Edge Effects (avoid using outer wells) high_variability->sol_variability3 Possible Cause sol_low_signal1 Confirm Compound Activity (use positive control) low_signal->sol_low_signal1 Possible Cause sol_low_signal2 Extend Incubation Time with Compound low_signal->sol_low_signal2 Possible Cause sol_low_signal3 Check Cell Health & Passage Number low_signal->sol_low_signal3 Possible Cause sol_low_signal4 Verify Plate Reader Settings (wavelength, sensitivity) low_signal->sol_low_signal4 Possible Cause sol_vehicle_toxic1 Lower Final DMSO Concentration (aim for <0.1%) vehicle_toxic->sol_vehicle_toxic1 Possible Cause sol_vehicle_toxic2 Test a New Batch of DMSO vehicle_toxic->sol_vehicle_toxic2 Possible Cause sol_vehicle_toxic3 Ensure Media pH is Stable vehicle_toxic->sol_vehicle_toxic3 Possible Cause

Caption: A logical guide for troubleshooting common assay issues.

Q: My vehicle (DMSO) control wells show low viability. What's wrong? A: This indicates a problem with the solvent or culture conditions.

  • High DMSO Concentration: Ensure the final concentration of DMSO in the wells is non-toxic, typically ≤0.1%. Calculate your dilutions carefully from the stock solution.

  • DMSO Quality: Use anhydrous, cell culture-grade DMSO. Old or improperly stored DMSO can degrade into toxic byproducts.

  • Cell Sensitivity: Some cell lines are more sensitive to DMSO than others. Run a DMSO toxicity curve (0.01% to 1.0%) to determine the tolerance of your specific cell line.

Q: I see very little or no effect from this compound, even at high concentrations. A: This could be due to several factors related to the compound, the cells, or the assay itself.

  • Compound Inactivity: Confirm the integrity of your this compound stock. Was it stored correctly? As a functional check, you could perform an assay for a known downstream effect of HPK1 inhibition, such as measuring IL-2 production in stimulated Jurkat cells, which should increase with treatment.[10]

  • Cell Line: Confirm that your chosen cell line expresses HPK1. If HPK1 is not present or is expressed at very low levels, its inhibitor will have no target and thus no effect.

  • Assay Interference: Some compounds can interfere with assay chemistries. For example, highly colored compounds can interfere with absorbance readings in MTT assays, and some compounds can quench the signal in luminescent or fluorescent assays. Run compound-only controls (no cells) to check for this.

  • Incubation Time: The cytotoxic or anti-proliferative effects of a compound may take time to manifest. Consider extending the treatment duration (e.g., from 48 to 72 or 96 hours).

Q: The results from my MTT assay and CellTiter-Glo assay don't match. A: Discrepancies can arise because the assays measure different aspects of cell health.

  • Metabolic Interference: The MTT assay measures mitochondrial reductase activity. If this compound alters the metabolic state of the cell without killing it, the MTT results may not accurately reflect cell number. The CellTiter-Glo assay, which measures total ATP, is often less susceptible to such confounding factors but can still be affected by major shifts in cellular energy production.

  • Assay Sensitivity: CellTiter-Glo is generally more sensitive than MTT.[14] At low cell numbers or with subtle effects, CellTiter-Glo may detect changes that are missed by the MTT assay. It is always good practice to confirm key results with an orthogonal assay method that relies on a different biological principle.

References

Technical Support Center: Hpk1-IN-15 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as the adaptor protein SLP-76, leading to its degradation and the attenuation of T-cell activation.[6][7] this compound works by blocking the kinase activity of HPK1, thereby preventing this negative feedback loop and enhancing T-cell activation, proliferation, and cytokine production.[5]

Q2: What are the common in vitro and in vivo assays used to assess this compound activity?

A2: Common in vitro assays include biochemical kinase assays to determine the IC50 value against recombinant HPK1 protein, and cell-based assays such as measuring the inhibition of SLP-76 phosphorylation (pSLP-76) in Jurkat T-cells or primary T-cells.[4][7] Functional assays often involve quantifying the enhancement of cytokine production (e.g., IL-2, IFN-γ) in stimulated T-cells.[4] In vivo, the efficacy of this compound is often evaluated in syngeneic mouse tumor models, where tumor growth inhibition and modulation of the tumor microenvironment are assessed, sometimes in combination with checkpoint inhibitors like anti-PD-1 antibodies.[6][8]

Q3: What are the expected outcomes of successful HPK1 inhibition with this compound in an experimental setting?

A3: Successful inhibition of HPK1 with this compound is expected to lead to:

  • In vitro: Decreased phosphorylation of SLP-76 at Ser376, increased phosphorylation of downstream signaling molecules like ERK, and enhanced production of cytokines such as IL-2 and IFN-γ in activated T-cells.[4][7]

  • In vivo: Inhibition of tumor growth in syngeneic models, potentially enhanced when combined with other immunotherapies.[6][8] This is often accompanied by an increase in immune cell infiltration into the tumor and enhanced anti-tumor immune responses.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is described as a selective inhibitor, it is crucial to consider potential off-target effects, a common challenge with kinase inhibitors due to the structural similarity of ATP-binding sites across the kinome.[9] For instance, some HPK1 inhibitors have been noted to also inhibit other kinases like Lck and Flt3. It is advisable to consult the manufacturer's datasheet for any available kinome screening data or to perform selectivity profiling experiments.

Troubleshooting Guides

In Vitro Assay Variability
Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent ATP concentration in kinase assays.Ensure the ATP concentration is kept constant and ideally close to the Km value for HPK1 in your assay system.
Inconsistent enzyme or substrate concentration.Prepare and use fresh dilutions of enzyme and substrate from a common stock for all wells in an experiment.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, be mindful of consistent volume dispensing across the plate.
Instability of this compound in assay buffer.Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of the compound in your specific assay buffer over the experiment's duration.
Inconsistent results in cellular pSLP-76 assays Variable cell density or health.Ensure consistent cell seeding density and viability across all wells. Avoid using cells that are over-confluent or have been in culture for too many passages.
Inconsistent stimulation with anti-CD3/anti-CD28.Use a consistent concentration and incubation time for T-cell stimulation. Ensure homogenous mixing of stimulation reagents.
Suboptimal lysis buffer or antibody for Western blotting/ELISA.Optimize the lysis buffer to ensure complete protein extraction. Use validated antibodies for pSLP-76 and total SLP-76, and optimize antibody concentrations.
Low or no enhancement of IL-2 production T-cells are not properly activated.Confirm T-cell activation by measuring other markers (e.g., CD69, CD25 expression). Optimize the concentration of stimulating antibodies.
This compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel to determine the non-toxic concentration range of this compound for your cells.
Presence of immunosuppressive factors in the culture medium.If using serum, be aware that it can contain variable levels of factors that may influence T-cell activation. Consider using serum-free medium or a different batch of serum.
In Vivo Experiment Variability
Problem Potential Cause Recommended Solution
Inconsistent tumor growth within the same treatment group Variation in the number of injected tumor cells.Ensure a homogenous single-cell suspension of tumor cells and inject a precise number of viable cells per mouse.
Differences in mouse age, weight, or health status.Use age- and weight-matched mice for all experimental groups and ensure they are healthy before tumor implantation.
Suboptimal route of administration or formulation of this compound.Ensure the inhibitor is properly formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection) to ensure consistent bioavailability.
Lack of efficacy or inconsistent anti-tumor response Insufficient target engagement.Perform pharmacodynamic studies to confirm that the administered dose of this compound is sufficient to inhibit HPK1 in vivo (e.g., by measuring pSLP-76 in splenocytes).
Tumor model is not immunogenic.Select a syngeneic tumor model known to be responsive to immunotherapy. Some tumors may lack sufficient neoantigens to elicit a strong T-cell response.
Compensatory signaling pathways.The tumor microenvironment may have other immunosuppressive mechanisms that are not overcome by HPK1 inhibition alone. Consider combination therapies with other immunomodulatory agents.

Data Presentation

Table 1: Representative Potency of HPK1 Inhibitors in Biochemical and Cellular Assays

CompoundBiochemical IC50 (nM)Cellular pSLP-76 IC50 (nM)Cellular IL-2 EC50 (nM)Reference
BGB-150251.04Not ReportedNot Reported[7]
Compound K2.6Not ReportedNot Reported[6]
HPK1-IN-2<50300-1000Not Reported[10]
NDI-101150Not ReportedNot ReportedNot Reported[8]

Note: Data for this compound is not publicly available in this format. The table provides representative data from other known HPK1 inhibitors to illustrate the expected range of potencies.

Table 2: Representative In Vivo Efficacy of HPK1 Inhibitors

CompoundTumor ModelDosing RegimenOutcomeReference
BGB-15025CT26, EMT-6Oral administrationCombination effect with anti-PD-1[7]
HPK1-IN-2Not Specified75-150 mg/kg, oral gavage, dailyDose-dependent tumor growth inhibition[10]
NDI-101150Various solid tumorsMonotherapy and in combinationClinical benefit observed in some patients[8]

Experimental Protocols

Protocol 1: In Vitro pSLP-76 Inhibition Assay in Jurkat Cells
  • Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3/anti-CD28 antibodies (e.g., at 1 µg/mL each) for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a validated ELISA kit or by Western blotting followed by densitometry.

  • Data Analysis: Calculate the percentage of pSLP-76 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro IL-2 Production Assay in Human PBMCs
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation: Stimulate the T-cells within the PBMC population with anti-CD3/anti-CD28 antibodies or beads for 24-72 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration and determine the EC50 value.

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Adaptors Adaptor Proteins TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates Gads Gads LAT->Gads Recruits HPK1 HPK1 LAT->HPK1 Recruits SLP76 SLP-76 Gads->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Positive Regulation AP1 AP-1 HPK1->AP1 Negative Regulation SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylates Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibits ERK ERK PLCg1->ERK Positive Regulation ERK->AP1 Positive Regulation IL2_Gene IL-2 Gene Transcription AP1->IL2_Gene Positive Regulation Degradation Ubiquitination & Degradation SLP76_p->Degradation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Biochemical Biochemical Assay (IC50 determination) Cellular Cellular Assays (pSLP-76, Cytokine Production) Biochemical->Cellular Toxicity Cytotoxicity Assay Cellular->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Efficacy Efficacy Studies (Syngeneic Tumor Models) PK_PD->Efficacy PK_PD->Efficacy End Data Analysis Efficacy->End Start Start Start->Biochemical

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Logic Problem High Variability in Results? InVitro In Vitro Assay? Problem->InVitro Yes InVivo In Vivo Study? Problem->InVivo No Reagents Check Reagent Concentration & Stability InVitro->Reagents Cells Verify Cell Health, Density & Stimulation InVitro->Cells Animals Standardize Animal Characteristics & Dosing InVivo->Animals Target Confirm Target Engagement (PD) InVivo->Target Solution Implement Corrective Actions Reagents->Solution Cells->Solution Animals->Solution Target->Solution

Caption: A logical approach to troubleshooting experimental variability.

References

Addressing batch-to-batch variation of Hpk1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variation of this compound and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5][6] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][7][8]

Q2: What are the potential sources of batch-to-batch variation with this compound?

As with any synthetic small molecule, batch-to-batch variation can arise from several factors during synthesis and purification. These can include:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Polymorphism: The compound may exist in different crystalline forms with varying solubility and stability.

  • Residual Solvents or Contaminants: Trace amounts of materials from the synthetic process can affect biological activity.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to perform in-house quality control checks on each new batch of this compound before initiating critical experiments. Recommended checks include:

  • Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.

  • Potency Verification: Determine the IC50 value of the new batch in a reliable in vitro kinase assay and compare it to previous batches or literature values.

  • Solubility Test: Confirm the solubility of the compound in your desired solvent (e.g., DMSO) and experimental media.

  • Cellular Activity Assay: Test the compound in a relevant cell-based assay (e.g., measuring T-cell activation or cytokine production) to ensure it elicits the expected biological response.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no inhibition of HPK1 activity in an in vitro kinase assay. 1. Incorrect inhibitor concentration: Calculation error or improper dilution. 2. Degraded inhibitor: Improper storage or handling. 3. Assay conditions: Suboptimal ATP concentration or enzyme activity. 4. Batch-to-batch variation: Lower potency of the new batch.1. Verify calculations and prepare fresh dilutions. 2. Use a fresh aliquot of the inhibitor from proper storage. Perform LC-MS to check for degradation. 3. Optimize assay conditions. Ensure ATP concentration is near the Km for HPK1. 4. Perform a full dose-response curve to determine the IC50 of the new batch. Compare with previous batches.
Inconsistent results in cell-based assays. 1. Inhibitor precipitation: Poor solubility in cell culture media. 2. Cell health and passage number: Variations in cell responsiveness. 3. Batch-to-batch variation: Differences in purity or potency. 4. Off-target effects: The observed effect may not be mediated by HPK1.1. Check for precipitate in the media. Prepare fresh stock solutions and ensure the final solvent concentration is not toxic to cells. 2. Use cells within a consistent passage number range and monitor cell viability. 3. Qualify the new batch with an in vitro kinase assay before use in cellular experiments. 4. Use a structurally distinct HPK1 inhibitor as a control. Consider using HPK1 knockout/knockdown cells.
Difficulty dissolving this compound. 1. Incorrect solvent. 2. Compound has precipitated out of solution. 3. Potential polymorphism in the new batch. 1. Confirm the recommended solvent (typically DMSO for stock solutions). 2. Gently warm the solution and vortex. If it doesn't dissolve, prepare a fresh stock. 3. Contact the supplier for information on the crystalline form. Try different solubilization methods (e.g., sonication).

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is a general guideline for determining the in vitro potency of this compound.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • This compound (and other control inhibitors)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the HPK1 enzyme to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: T-Cell Activation Assay

This protocol provides a framework for assessing the effect of this compound on T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)

  • This compound

  • Flow cytometry antibodies for activation markers (e.g., anti-CD69, anti-CD25)

  • ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)

  • 96-well cell culture plates

Procedure:

  • Plate the T-cells or PBMCs in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with T-cell activators.

  • Incubate the cells for 24-48 hours.

  • For Flow Cytometry:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers.

    • Analyze the cells using a flow cytometer to quantify the expression of activation markers.

  • For Cytokine Detection:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., IL-2) using an ELISA kit according to the manufacturer's protocol.

  • Analyze the data to determine the effect of this compound on T-cell activation and cytokine production.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 JNK JNK AP1 AP-1 JNK->AP1 Activates Cytokines Cytokine Production (e.g., IL-2) AP1->Cytokines Induces HPK1 HPK1 HPK1->SLP76 Phosphorylates (Inhibitory) 14-3-3 14-3-3 HPK1->14-3-3 Recruits SLP76->JNK Activates SLP76->HPK1 Activates 14-3-3->SLP76 Binds to phosphorylated SLP-76, promoting degradation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental Workflow for Batch Qualification

Batch_Qualification_Workflow start Receive New Batch of this compound qc_checks In-House Quality Control start->qc_checks hplc_ms Purity & Identity Check (HPLC/LC-MS) qc_checks->hplc_ms solubility Solubility Test qc_checks->solubility potency In Vitro Potency Assay (IC50 Determination) qc_checks->potency compare Compare Data with Previous Batches/Reference hplc_ms->compare solubility->compare potency->compare cellular Cell-Based Functional Assay pass Batch Qualified for Use compare->pass Consistent fail Contact Supplier/ Troubleshoot compare->fail Inconsistent fail->cellular Further Investigation

References

Validation & Comparative

A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-15 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative analysis of Hpk1-IN-15 and other notable HPK1 inhibitors, supported by available preclinical data.

Performance Comparison of HPK1 Inhibitors

InhibitorBiochemical IC50 (HPK1)Cellular Activity (EC50)Key Selectivity DataIn Vivo Efficacy Highlights
This compound Potent (Specific IC50 not publicly available)[1][2]Data not publicly availableSelective (details not publicly available)[1]Referenced in a patent for cancer research[1]
NDI-101150 0.7 nM[3]41 nM (Cellular IC50)>400-fold selective over closely related MAP4K family membersCombination with anti-PD1 mediated complete tumor regressions in a murine syngeneic tumor model.
BGB-15025 1.04 nMPotently reduces SLP76 phosphorylation and induces IL-2 production in T-cellsGood selectivity profile among MAP4K familyShowed preliminary antitumor effects in preclinical studies as monotherapy and enhanced effects in combination with tislelizumab.[4]
CFI-402411 4.0 nMBiologically effective concentrations achieved in patientsData not publicly availableDemonstrated a tolerable safety profile and preliminary clinical benefit in patients with multiple solid tumors.
Unnamed EMD Serono Compound 0.2 nM1.5 nM (Primary T-cell IL-2 assay)Data not publicly availableAchieved sustained elevation of IL-2 production with minimal cytotoxicity.[3]
Unnamed Insilico Medicine Compound 10.4 nMInhibited pSLP76 in vivoSelective against a panel of TCR-related kinasesCombination with anti-PD-1 resulted in a tumor growth inhibition of 95% in a syngeneic mouse model.

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates linker for activation of T-cells (LAT) and SLP-76, leading to the dampening of downstream signals required for T-cell proliferation and cytokine production. Inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor responses.

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Workflow: HPK1 Inhibitor Evaluation

The evaluation of HPK1 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular and in vivo functional assays.

HPK1_Inhibitor_Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Cellular_Target_Engagement Cellular Target Engagement (pSLP-76 Assay) Biochemical_Assay->Cellular_Target_Engagement Potency Confirmation Cellular_Functional_Assay Cellular Functional Assay (IL-2/IFN-γ Production) Cellular_Target_Engagement->Cellular_Functional_Assay Functional Consequence In_Vivo_Efficacy In Vivo Efficacy (Syngeneic Mouse Models) Cellular_Functional_Assay->In_Vivo_Efficacy Preclinical Proof-of-Concept

Caption: Workflow for characterizing HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of key experimental protocols.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit HPK1 kinase activity.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., a fragment of SLP-76) by the HPK1 enzyme. A Europium-labeled anti-phospho-substrate antibody and a Streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Biotinylated SLP-76 peptide substrate

    • ATP

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

    • Europium-labeled anti-phospho-SLP-76 antibody

    • Streptavidin-conjugated acceptor (e.g., APC or d2)

    • Test compounds (serially diluted)

    • 384-well low-volume plates

    • TR-FRET plate reader

  • Procedure:

    • Add test compound dilutions to the assay plate.

    • Add HPK1 enzyme and the biotinylated substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor).

    • Incubate to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of acceptor to donor emission and determine IC50 values by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

  • Principle: T-cells (e.g., primary human T-cells or Jurkat cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and subsequent phosphorylation of SLP-76 at Ser376. The level of pSLP-76 is quantified using methods like intracellular flow cytometry, Western blotting, or homogeneous time-resolved fluorescence (HTRF).

  • Materials:

    • Primary human T-cells or Jurkat T-cells

    • Cell culture medium (e.g., RPMI-1640 with FBS)

    • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)

    • Test compounds (serially diluted)

    • Lysis buffer (for Western blot or HTRF)

    • Fixation and permeabilization buffers (for flow cytometry)

    • Primary antibody against pSLP-76 (Ser376)

    • Fluorescently labeled secondary antibody (for flow cytometry or Western blot) or HTRF detection reagents

  • Procedure (HTRF example):

    • Plate T-cells in a 96-well plate.

    • Pre-incubate cells with serially diluted test compounds.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells directly in the plate.

    • Add HTRF detection antibodies (e.g., anti-SLP-76-d2 and anti-pSLP-76-Europium cryptate).

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

    • Calculate EC50 values from the dose-response curve.

T-cell Proliferation and Cytokine Production Assay (IL-2 Measurement)

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activation, such as proliferation and the secretion of key cytokines like Interleukin-2 (IL-2).

  • Principle: Primary T-cells are stimulated in the presence of the inhibitor, and the resulting proliferation is measured (e.g., by CFSE dilution via flow cytometry or BrdU incorporation). The concentration of secreted IL-2 in the culture supernatant is quantified by ELISA or a bead-based immunoassay.

  • Materials:

    • Isolated primary human or murine T-cells

    • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads or plates)

    • Test compounds (serially diluted)

    • CFSE dye or BrdU labeling reagent (for proliferation)

    • IL-2 ELISA kit or bead-based cytokine assay kit

  • Procedure (IL-2 ELISA):

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

    • Culture the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

    • Add soluble anti-CD28 antibody and serially diluted test compounds.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Perform an IL-2 ELISA on the supernatant according to the manufacturer's protocol.

    • Read the absorbance on a plate reader.

    • Determine the EC50 values for IL-2 production enhancement.

This guide provides a framework for understanding the comparative landscape of HPK1 inhibitors. As more data on this compound and other emerging inhibitors become publicly available, this comparison will be further refined. The provided experimental protocols offer a foundation for the consistent and rigorous evaluation of novel HPK1-targeting therapeutics.

References

A Head-to-Head Comparison of HPK1 Inhibitors: Hpk1-IN-15 vs. BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for novel cancer therapies. This guide provides a detailed comparison of two prominent HPK1 inhibitors, Hpk1-IN-15 and BGB-15025, summarizing their efficacy based on available preclinical and clinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.

Executive Summary

Both this compound and BGB-15025 are potent and selective inhibitors of HPK1. However, publicly available data on BGB-15025 is substantially more extensive, detailing its biochemical potency, cellular activity, preclinical efficacy in syngeneic tumor models, and preliminary clinical trial results. Information regarding the specific efficacy of this compound remains limited in the public domain.

BGB-15025 has demonstrated a potent biochemical inhibition of HPK1 with a half-maximal inhibitory concentration (IC50) of 1.04 nM.[1][2] It effectively reduces the phosphorylation of the downstream target SLP76 and enhances T-cell activation, leading to increased IL-2 production.[1][2] Preclinical studies in various syngeneic mouse models have shown its anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies.[1][2] Furthermore, BGB-15025 has advanced into Phase I clinical trials, with preliminary data suggesting it is generally well-tolerated and shows improved anti-tumor activity when combined with the anti-PD-1 antibody tislelizumab.

Data Presentation

Table 1: Biochemical and Cellular Efficacy of HPK1 Inhibitors

ParameterThis compoundBGB-15025
Biochemical IC50 Data not available1.04 nM[1][2]
Cellular pSLP76 Inhibition Data not availablePotent reduction in a concentration-dependent manner[1][2]
IL-2 Production in T-cells Data not availableInduces IL-2 production[1][2]

Table 2: Preclinical In Vivo Efficacy of BGB-15025

Syngeneic ModelTreatmentOutcome
CT26 (colorectal carcinoma)BGB-15025 + anti-PD-1Demonstrated combination effect[1][2]
EMT-6 (breast cancer)BGB-15025 + anti-PD-1Demonstrated combination effect[1][2]
GL261 (glioma)BGB-15025 monotherapyExhibited anti-tumor activity[2]

Table 3: Preliminary Clinical Trial Data for BGB-15025 (NCT04649385)

Treatment ArmKey Findings
Monotherapy Generally well-tolerated.
Combination with Tislelizumab (anti-PD-1) Improved anti-tumor activity observed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 pSLP76 Downstream_Signaling Downstream Signaling SLP76->Downstream_Signaling T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Downstream_Signaling->T_Cell_Activation Inhibitor This compound or BGB-15025 Inhibitor->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Assay (HPK1 Kinase Activity, IC50) Cellular_Assay Cellular Assays (pSLP76 levels, IL-2 production) Biochemical_Assay->Cellular_Assay Syngeneic_Model Syngeneic Mouse Model (e.g., CT26, EMT-6) Cellular_Assay->Syngeneic_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Syngeneic_Model->Efficacy_Study Phase_I_Trial Phase I Clinical Trial (Safety, Tolerability, Preliminary Efficacy) Efficacy_Study->Phase_I_Trial

References

Hpk1-IN-15: A Comparative Analysis of its Selectivity Against MAP4K Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), offers a valuable tool for researchers in immunology and oncology. This guide provides a comparative analysis of its selectivity profile against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] Small molecule inhibitors of HPK1 are of significant interest for their potential to enhance anti-tumor immunity. A crucial aspect of developing such inhibitors is ensuring their selectivity against other closely related kinases, particularly within the MAP4K family, to minimize off-target effects. This compound has been identified as a potent and selective inhibitor of HPK1.[3][4][5][6][7]

Quantitative Selectivity Profile

While specific quantitative selectivity data for this compound against the full MAP4K panel is not publicly available, this guide provides representative data from other well-characterized HPK1 inhibitors to illustrate typical selectivity profiles within this class of compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various HPK1 inhibitors against HPK1 and other MAP4K family members. This data is essential for understanding the therapeutic window and potential side effects of these inhibitors.

KinaseThis compound (IC50, nM)Compound K (IC50, nM)HPK1-IN-7 (IC50, nM)BGB-15025 (IC50, nM)
HPK1 (MAP4K1) Potent (exact value not public)2.62.6[4]1.04
MAP4K2 (GCK) Data not available>130 (>50-fold selective)Data not availableGood selectivity
MAP4K3 (GLK) Data not availableData not available140[4]Good selectivity
MAP4K4 (HGK) Data not availableData not availableData not availableGood selectivity
MAP4K5 (KHS) Data not availableData not availableData not availableGood selectivity
MAP4K6 (MINK) Data not availableData not availableData not availableGood selectivity

Disclaimer: Quantitative IC50 values for this compound against other MAP4K kinases are not publicly available. The data for Compound K, HPK1-IN-7, and BGB-15025 are provided as representative examples of selectivity profiles for potent HPK1 inhibitors.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell response. Inhibition of HPK1 prevents this negative feedback, resulting in enhanced T-cell activation and cytokine production.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., NF-κB, AP-1 activation) SLP76->Downstream pSLP76 pSLP-76 HPK1->pSLP76 Phosphorylation Hpk1_IN_15 This compound Hpk1_IN_15->HPK1 Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 TCell_Activation T-Cell Activation (IL-2 Production) Downstream->TCell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining inhibitor potency (IC50 values).

ADP-Glo™ Kinase Assay for Selectivity Profiling:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer. The kinases to be tested include HPK1 and other MAP4K family members (MAP4K2, MAP4K3, MAP4K4, MAP4K5, and MAP4K6).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The specific substrate and ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.

    • Prepare serial dilutions of this compound and other test compounds in DMSO, followed by a further dilution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Experimental Workflow

The following diagram illustrates a general workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Kinase_Prep Prepare Kinase Solutions (HPK1, MAP4K2-6) Kinase_Prep->Assay_Plate Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Assay_Plate Incubation Incubate at RT (1 hour) Assay_Plate->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent Incubation->ADP_Glo_Add Detection_Add Add Kinase Detection Reagent ADP_Glo_Add->Detection_Add Incubate 40 min Luminescence Measure Luminescence Detection_Add->Luminescence Incubate 30-60 min IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

This guide provides a framework for understanding and evaluating the selectivity of this compound and other HPK1 inhibitors. The provided protocols and diagrams serve as a resource for researchers to design and execute their own selectivity profiling experiments. The high selectivity of HPK1 inhibitors is a key attribute for their continued development as promising immunotherapeutic agents.

References

Validating Hpk1 Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is interacting with its intended molecular target within a living organism—a process known as target engagement—is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Hpk1 (Hematopoietic Progenitor Kinase 1) inhibitors, with a focus on providing actionable experimental protocols and data presentation for comparative analysis.

Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a promising immuno-oncology target.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance anti-tumor immunity.[3][4] Hpk1-IN-15 is a potent and selective inhibitor of Hpk1.[5] While specific in vivo target engagement data for this compound is not extensively published, this guide will leverage data from other well-characterized Hpk1 inhibitors to provide a framework for its evaluation and comparison.

The Hpk1 Signaling Pathway and Point of Intervention

Upon T-cell receptor (TCR) engagement, Hpk1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[4][6] This phosphorylation event leads to the attenuation of T-cell activation signals. Hpk1 inhibitors block the kinase activity of Hpk1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation.

Hpk1_Signaling_Pathway Hpk1 Signaling Pathway in T-Cells TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex Lck_ZAP70->LAT_SLP76 phosphorylates Hpk1 Hpk1 LAT_SLP76->Hpk1 recruits & activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) LAT_SLP76->T_Cell_Activation promotes pSLP76 pSLP-76 (Ser376) Hpk1->pSLP76 phosphorylates Signal_Attenuation Signal Attenuation pSLP76->Signal_Attenuation leads to Signal_Attenuation->T_Cell_Activation suppresses Hpk1_IN_15 This compound & Other Inhibitors Hpk1_IN_15->Hpk1 inhibits

Hpk1 Signaling Cascade and Inhibitor Action

Comparative Analysis of Hpk1 Inhibitors

While in vivo data for this compound is emerging, several other Hpk1 inhibitors have progressed through preclinical and clinical development, providing a valuable dataset for comparison. These include NDI-101150, BGB-15025, and CFI-402411. The primary biomarker for assessing target engagement of these inhibitors in vivo is the reduction of phosphorylated SLP-76 (pSLP-76) in immune cells.

InhibitorOrganism/ModelDoseTarget Engagement (pSLP-76 Inhibition)Downstream EffectsReference
NDI-101150 Mouse (EMT-6 syngeneic model)75 mg/kg p.o.Not explicitly quantified in this study, but led to complete tumor response.Complete tumor response in 7 out of 10 mice.[7]
Human (Phase 1/2 Clinical Trial)Multiple dose levelsRobust target engagement confirmed by pharmacodynamic analyses.Increased infiltration of activated CD8+ T-cells and dendritic cells in tumors. Objective response rate of 15% in ccRCC patients.[8][9]
BGB-15025 MouseOral administrationDose-dependent inhibition of pSLP-76 in splenic T cells.Induced serum IL-2.[10]
Human (Phase 1 Clinical Trial)150 mg once daily (MTD in combo)Target engagement implied by clinical activity.In combination with tislelizumab, showed an 18.4% objective response rate.[1]
CFI-402411 Human (Phase 1/2 Clinical Trial)Up to 560 mg QDTarget engagement implied by clinical activity.Manageable safety profile with signs of clinical activity, including in patients who failed anti-PD1 therapy.[11]
Unnamed Inhibitor Mouse (BALB/c)100 mg/kg p.o.Maintained pSLP-76 inhibition at 50% for 24 hours post-dose.Not detailed in this abstract.[3]

Experimental Protocols for Validating Hpk1 Target Engagement

The following are detailed protocols for key experiments used to validate Hpk1 target engagement in vivo.

Phospho-Flow Cytometry for pSLP-76 in Whole Blood

This method allows for the direct measurement of Hpk1 inhibition in a relevant cell population from a minimally invasive sample.

pSLP76_Flow_Cytometry_Workflow Workflow for pSLP-76 Measurement by Flow Cytometry cluster_sample_prep Sample Preparation cluster_staining_acq Staining and Acquisition cluster_analysis Data Analysis Whole_Blood Whole Blood Collection (e.g., in Heparin tubes) Stimulation Ex vivo T-Cell Stimulation (e.g., anti-CD3/CD28) Whole_Blood->Stimulation Fixation Fixation (e.g., Formaldehyde) Stimulation->Fixation Lysis_Perm RBC Lysis & Permeabilization (e.g., Methanol) Fixation->Lysis_Perm Staining Staining with Antibodies: - Anti-CD3/CD4/CD8 - Anti-pSLP-76 (Ser376) Lysis_Perm->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Gating Gating on T-Cell Subsets (CD3+, CD4+, CD8+) Acquisition->Gating Quantification Quantification of pSLP-76 MFI Gating->Quantification

References

The Synergistic Power of HPK1 Inhibition and PD-1 Blockade in Cancer Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of immune checkpoint inhibition and targeted therapy is paving a new path for cancer treatment. One of the most promising strategies in this domain is the combination of inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) with anti-Programmed cell death protein 1 (PD-1) therapy. This guide provides a comparative analysis of this combination, focusing on the available preclinical and clinical data for leading HPK1 inhibitors, and offers insights into the experimental frameworks used to evaluate their efficacy. While specific preclinical data for the investigational compound Hpk1-IN-15 in combination with anti-PD-1 therapy is not extensively available in the public domain, this guide will focus on other key HPK1 inhibitors in clinical development to provide a comprehensive overview of this therapeutic strategy.[1]

Mechanism of Action: A Two-Pronged Attack on Tumor Immunity

HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to enhanced anti-tumor immune responses.[4][5] Anti-PD-1 therapy, on the other hand, works by blocking the interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells, thereby preventing T-cell exhaustion and restoring their cytotoxic function.

The combination of an HPK1 inhibitor with an anti-PD-1 antibody creates a synergistic effect. The HPK1 inhibitor enhances the initial activation and proliferation of T-cells, while the anti-PD-1 antibody sustains this activity within the tumor microenvironment, leading to a more robust and durable anti-cancer immune response. Preclinical studies have consistently demonstrated that this combination can overcome resistance to anti-PD-1 monotherapy, particularly in tumors with low immunogenicity.[6]

Comparative Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1 Therapy

Several HPK1 inhibitors are currently in clinical development. The following table summarizes the available data on their efficacy when combined with anti-PD-1/PD-L1 therapy.

HPK1 InhibitorCombination PartnerCancer Type(s)Key FindingsReference(s)
BGB-15025 Tislelizumab (anti-PD-1)Advanced Solid TumorsPhase 1 Trial (NCT04649385): Objective Response Rate (ORR) of 18.4% in the combination arm (n=49) versus 0% in the monotherapy arm (n=60). Disease Control Rate (DCR) was 57.1% with the combination versus 35.0% with monotherapy.[5][7]
CFI-402411 Pembrolizumab (anti-PD-1)Advanced Solid MalignanciesPhase 1/2 Trial (TWT-101; NCT04521413): A patient with Head and Neck Squamous Cell Carcinoma (HNSCC) previously treated with pembrolizumab achieved a partial response with an 81% reduction in target lesions in the combination arm. Nine patients had stable disease for at least 4 cycles.[8][9][10]
NDI-101150 Pembrolizumab (anti-PD-1)Advanced Solid TumorsPreclinical Data: Showed significant tumor growth inhibition as a single agent and in combination with anti-PD-1 in syngeneic tumor models, including those less responsive to anti-PD-1. The combination induced immune memory against the tumor. Phase 1/2 Trial (NCT05128487): Ongoing, evaluating monotherapy and combination with pembrolizumab.[11][12][13][14]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

HPK1_Signaling_Pathway HPK1 Signaling Pathway and Therapeutic Intervention cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Regulation cluster_PD1 PD-1 Checkpoint Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->T_Cell_Activation T_Cell_Exhaustion T-Cell Exhaustion T_Cell_Activation->T_Cell_Exhaustion HPK1->LAT_SLP76 phosphorylates and inhibits HPK1_Inhibitor This compound (or other HPK1i) HPK1_Inhibitor->HPK1 inhibits PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits PDL1 PD-L1 (on tumor cell) PDL1->PD1 binds Anti_PD1 Anti-PD-1 mAb Anti_PD1->PD1 blocks binding SHP2->T_Cell_Activation inhibits

Caption: HPK1 signaling negatively regulates T-cell activation, while the PD-1 pathway induces T-cell exhaustion.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Inoculation Syngeneic Tumor Cell Inoculation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Group2 HPK1 Inhibitor Group3 Anti-PD-1 Antibody Group4 HPK1 Inhibitor + Anti-PD-1 Antibody Tumor_Measurement Tumor Volume Measurement Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis TIL_Analysis Tumor-Infiltrating Lymphocyte (TIL) Analysis (Flow Cytometry) Tumor_Measurement->TIL_Analysis Cytokine_Analysis Cytokine Profiling Tumor_Measurement->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of combination immunotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of HPK1 inhibitor and anti-PD-1 combination therapies.

In Vivo Tumor Efficacy Studies
  • Cell Culture and Tumor Inoculation:

    • Syngeneic mouse tumor cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media.

    • A specific number of cells (e.g., 1 x 10^6) are suspended in phosphate-buffered saline (PBS) and injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[15]

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.[14]

    • The HPK1 inhibitor is typically administered orally (p.o.) daily or twice daily.

    • The anti-PD-1 antibody is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified dose and schedule (e.g., 10 mg/kg, twice a week).

  • Efficacy Assessment:

    • Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length x Width²) / 2.[15]

    • Animal body weight is monitored as an indicator of toxicity.

    • Survival is monitored, and mice are euthanized when tumors reach a predetermined size or show signs of distress.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion and Single-Cell Suspension:

    • Tumors are excised, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[16]

    • The cell suspension is filtered through a cell strainer to remove debris.

  • Cell Staining:

    • Cells are stained with a viability dye to exclude dead cells from the analysis.

    • Cells are then incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, PD-1, Ki-67).

    • For intracellular staining (e.g., FoxP3 for regulatory T-cells, Granzyme B for cytotoxic T-cells), cells are fixed and permeabilized before incubation with the respective antibodies.

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a multi-color flow cytometer.

    • Data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor microenvironment. A representative gating strategy is crucial for accurate analysis.[17]

Conclusion

The combination of HPK1 inhibitors with anti-PD-1 therapy represents a powerful and promising strategy in cancer immunotherapy. By targeting distinct but complementary mechanisms of immune regulation, this approach has the potential to enhance anti-tumor responses and overcome resistance to checkpoint blockade alone. While direct preclinical data for this compound in this combination is limited in the public sphere, the strong preclinical rationale and encouraging early clinical data from other HPK1 inhibitors like BGB-15025, CFI-402411, and NDI-101150 underscore the significant potential of this therapeutic class. Further clinical investigation is warranted to fully elucidate the efficacy and safety of these combinations across various cancer types.

References

A Head-to-Head In Vitro Comparison of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell signaling.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] This guide provides a head-to-head comparison of various HPK1 inhibitors based on published in vitro experimental data, offering researchers a comprehensive overview of their biochemical potency, cellular activity, and selectivity.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at the Ser376 residue.[4] This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76.[4][5] The degradation of the SLP-76 signaling complex ultimately curtails downstream T-cell activation pathways, including PLCγ1 and ERK1/2 phosphorylation, and reduces the production of effector cytokines like Interleukin-2 (IL-2).[4] HPK1 inhibitors aim to block this initial phosphorylation step, thereby sustaining TCR signaling and boosting T-cell effector functions.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) PLCg1_ERK PLCγ1 / ERK Activation SLP76->PLCg1_ERK Prot_14_3_3 14-3-3 pSLP76->Prot_14_3_3 recruits Ub Ubiquitination & Degradation Prot_14_3_3->Ub Ub->SLP76 targets IL2 IL-2 Production PLCg1_ERK->IL2 HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: HPK1-mediated negative regulation of T-cell signaling.

Quantitative Comparison of HPK1 Inhibitors

The following table summarizes the in vitro potency of various small molecule HPK1 inhibitors from publicly available data. The comparison includes biochemical assays that measure direct enzyme inhibition (IC50) and cell-based assays that assess target engagement (pSLP-76 inhibition) and functional outcomes (IL-2 secretion, EC50).

Compound Name/IDBiochemical IC50 (nM)Cellular pSLP-76 IC50/EC50 (nM)Cellular IL-2 EC50 (nM)Kinase Selectivity HighlightsReference(s)
Compound 1 0.0465< 202.24 - 4.85>100-fold selective against 260/265 kinases. Off-targets include LRRK2, MAP4K2, MAP4K3, MAP4K5.[6]
Compound 2 N/A141.44 - 193.4158.36 - 142.53N/A[6]
Bosutinib N/A492.08 - 676.86> 10,000N/A[6]
Compound 15b 3.1Potent inhibition observedMore significant induction than Merck's 11dN/A[6]
Merck 11d 8.2N/AN/AN/A[6]
Ryvu Inhibitors Sub-nanomolarSelectively inhibits pSer376Overcomes PGE2-induced resistanceGood overall selectivity, favorable vs. MAP4K family.[3],[7]
ISR-05 24,200N/AN/AN/A[8],[9]
ISR-03 43,900N/AN/AN/A[8],[9]
GNE-1858 1.9Potent inhibition observedN/AN/A[10],[11]
Diaminopyrimidine 22 0.06178N/AHighly selective.[12],[10]

N/A: Data not available in the cited sources.

Experimental Protocols & Methodologies

The data presented above are derived from a variety of in vitro assays designed to probe HPK1 activity from biochemical and cellular perspectives. Below are detailed methodologies for the key experiments.

Biochemical Kinase Inhibition Assays

These assays measure the direct ability of a compound to inhibit the enzymatic activity of purified HPK1.

A. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This is a primary biochemical approach to screen for potent inhibitors.[1]

  • Principle: The assay measures the phosphorylation of a substrate by HPK1. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate (like SLP-76) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant HPK1 enzyme is incubated with the test compound at various concentrations.

    • A biotinylated SLP-76 peptide substrate and ATP are added to initiate the kinase reaction.[13]

    • The reaction is allowed to proceed for a set time at room temperature.

    • A stop solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled anti-pSLP-76 antibody and streptavidin-allophycocyanin) is added.

    • After incubation, the plate is read on a TR-FRET-compatible reader to measure the signal ratio.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

B. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

  • Principle: The amount of ADP generated is directly proportional to kinase activity. The assay is performed in two steps: first, remaining ATP is depleted; second, the ADP is converted into ATP, which is then used to generate a luminescent signal.

  • Protocol Outline:

    • The kinase reaction is set up with HPK1, substrate, ATP, and the inhibitor.

    • After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Luminescence is measured using a plate reader. The signal correlates with the amount of ADP formed and thus with HPK1 activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds Incubate_Compound Add compounds to plate and pre-incubate with enzyme Compound_Prep->Incubate_Compound Reagent_Prep Prepare assay plate with HPK1 enzyme & substrate Reagent_Prep->Incubate_Compound Start_Reaction Initiate reaction by adding ATP Incubate_Compound->Start_Reaction Incubate_Reaction Incubate at room temp (e.g., 60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction & add detection reagents (e.g., TR-FRET, ADP-Glo) Incubate_Reaction->Stop_Reaction Read_Plate Read plate on compatible reader Stop_Reaction->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze

Caption: General workflow for an in vitro biochemical kinase assay.
Cellular Target Engagement and Functional Assays

These assays are performed in relevant cell lines (e.g., Jurkat T-cells) or primary cells (e.g., PBMCs) to confirm that the inhibitor can enter cells and engage its target, leading to a functional consequence.[1][12]

A. pSLP-76 Phosphorylation Assay

This assay directly measures the phosphorylation of HPK1's immediate substrate, SLP-76, in a cellular context.[1][11]

  • Principle: T-cells are stimulated to activate the TCR signaling pathway, which induces HPK1-mediated phosphorylation of SLP-76 at Ser376. The level of pSLP-76 is then quantified, typically by ELISA or Western Blot. A potent inhibitor will reduce the amount of pSLP-76 detected.[3]

  • Protocol Outline (ELISA-based):

    • Human PBMCs or Jurkat T-cells are seeded in 96-well plates.

    • Cells are pre-incubated with various concentrations of the HPK1 inhibitor.

    • T-cell activation is induced using anti-CD3/CD28 antibodies.[11]

    • After a short incubation period, cells are lysed to release intracellular proteins.

    • The lysate is transferred to an ELISA plate coated with a capture antibody specific for total SLP-76.

    • A detection antibody that specifically recognizes the phosphorylated Ser376 form of SLP-76 is added.

    • A secondary, enzyme-linked antibody and substrate are used to generate a colorimetric or chemiluminescent signal.

    • The signal is read on a plate reader, and IC50 values are determined from dose-response curves.

B. IL-2 Secretion Assay

This is a key functional assay that measures a downstream consequence of enhanced T-cell activation.[1][6]

  • Principle: Inhibition of HPK1 is expected to enhance T-cell activation and proliferation, leading to increased production and secretion of the cytokine IL-2.[3]

  • Protocol Outline:

    • PBMCs are plated and treated with serial dilutions of the HPK1 inhibitor.

    • Cells are stimulated with an activating agent (e.g., immobilized anti-CD3 antibody or phytohemagglutinin).

    • The plates are incubated for an extended period (e.g., 24-72 hours) to allow for cytokine production and secretion.

    • The supernatant is collected from each well.

    • The concentration of IL-2 in the supernatant is quantified using a standard ELISA or other immunoassay kits (e.g., AlphaLISA).[7]

    • EC50 values, the concentration required to elicit a half-maximal response, are calculated.

Cellular_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis Seed_Cells Seed PBMCs or Jurkat cells in a 96-well plate Add_Inhibitor Pre-incubate cells with HPK1 inhibitor dilutions Seed_Cells->Add_Inhibitor Stimulate_Cells Activate T-cells with anti-CD3/CD28 antibodies Add_Inhibitor->Stimulate_Cells Incubate_Cells Incubate for specified time (short for pSLP-76, long for IL-2) Stimulate_Cells->Incubate_Cells Process_Samples Process samples: - Lyse cells (pSLP-76) - Collect supernatant (IL-2) Incubate_Cells->Process_Samples Quantify Quantify readout using ELISA or similar immunoassay Process_Samples->Quantify Analyze Calculate IC50/EC50 values Quantify->Analyze

Caption: Workflow for cellular HPK1 target engagement and functional assays.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data and detailed methodologies. Understanding the selectivity of these inhibitors is paramount for developing targeted and effective immunotherapies.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation.[1][2] Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving inhibitor selectivity is a significant challenge. This guide delves into the cross-reactivity of HPK1 inhibitors with related kinases, presenting quantitative data, experimental protocols, and visual aids to facilitate a comprehensive understanding.

Performance Comparison: Selectivity of HPK1 Inhibitors

To provide a clear comparison of inhibitor selectivity, the following table summarizes the inhibitory activity (IC50) of several reported HPK1 inhibitors against HPK1 and other closely related kinases from the MAP4K family, as well as other relevant off-target kinases. While specific data for a compound named "Hpk1-IN-15" is not publicly available, this guide utilizes data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the principles of selectivity profiling.

KinaseCompound K (IC50 nM)Arcus Biosciences Inhibitor [I] (IC50 nM)Indazole Inhibitor XHS (IC50 nM)
HPK1 (MAP4K1) 2.6 10.4 2.6
MAP4K2 (GCK)>130 (>50-fold selective)85-
MAP4K3 (GLK)>130 (>50-fold selective)140-
MAP4K4 (HGK)>130 (>50-fold selective)--
MAP4K5 (KHS)>130 (>50-fold selective)665-
MAP4K6 (MINK1)>130 (>50-fold selective)--
JAK1--1952.6

Understanding the HPK1 Signaling Pathway

HPK1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates SLP-76, leading to the dampening of the T-cell response.[5][6][7][8] Inhibiting HPK1 prevents this negative feedback, thereby enhancing T-cell activation and anti-tumor immunity.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck Co-stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits Downstream_Signaling Downstream Signaling (e.g., ERK, NF-κB activation) SLP76->Downstream_Signaling Activates p_SLP76 p-SLP76 HPK1->p_SLP76 Phosphorylates 14-3-3 14-3-3 p_SLP76->14-3-3 Binds 14-3-3->SLP76 Inhibits T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Methodologies

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. A variety of biochemical and cellular assays are employed to assess the potency and cross-reactivity of these compounds.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. It is a luminescent-based assay known for its high sensitivity and broad applicability.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., HPK1), a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation and ADP production.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP generated.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal in the presence of ATP.

  • Measurement: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound. IC50 values are then calculated from the dose-response curves.

2. KINOMEscan™ Assay (Competition Binding Assay)

KINOMEscan™ is a high-throughput platform that assesses the binding of a test compound to a large panel of kinases (typically over 400). This method provides a broad overview of an inhibitor's selectivity profile.

Protocol:

  • Assay Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Competition: The components are combined, and the test compound's ability to displace the DNA-tagged kinase from the immobilized ligand is measured.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. This data is then used to generate a comprehensive selectivity profile, often visualized as a dendrogram or a dot plot.[9][10][11][12]

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing the selectivity of a kinase inhibitor involves a systematic workflow, from initial screening to comprehensive profiling.

Experimental_Workflow Start Start: Potent HPK1 Inhibitor Identified Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo) Determine IC50 for HPK1 Start->Primary_Assay Selectivity_Panel Selectivity Screening (e.g., against MAP4K family) Primary_Assay->Selectivity_Panel Broad_Profiling Broad Kinome Profiling (e.g., KINOMEscan) Selectivity_Panel->Broad_Profiling Cellular_Assays Cell-based Assays (e.g., p-SLP76 inhibition, IL-2 production) Broad_Profiling->Cellular_Assays Data_Analysis Data Analysis and Selectivity Assessment Cellular_Assays->Data_Analysis End End: Characterized Selectivity Profile Data_Analysis->End

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

The development of highly selective HPK1 inhibitors is a key objective in the field of immuno-oncology. A thorough understanding of the cross-reactivity profile of these compounds is essential to minimize off-target effects and maximize therapeutic efficacy. This guide provides a framework for comparing the selectivity of HPK1 inhibitors, supported by quantitative data and detailed experimental protocols. As more comprehensive selectivity data for novel HPK1 inhibitors becomes publicly available, this guide will serve as a valuable resource for researchers dedicated to advancing cancer immunotherapy.

References

The Emerging Synergy of HPK1 Inhibition with Chemotherapy: A New Frontier in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer treatment is rapidly evolving, with a growing emphasis on combination therapies that can overcome resistance and enhance therapeutic efficacy. While Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors have primarily been explored for their synergistic effects with immune checkpoint inhibitors, new clinical data suggests a promising, albeit early, role for these agents in combination with traditional chemotherapy, particularly within a triple-therapy regimen.

This guide provides a comprehensive comparison of the emerging data on the synergistic effects of HPK1 inhibitors with chemotherapy, with a focus on the clinical trial of the HPK1 inhibitor BGB-15025. We will delve into the available quantitative data, experimental protocols, and the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a clear understanding of this novel therapeutic strategy.

HPK1: A Key Negative Regulator of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling.[1][2] Upon T-cell activation, HPK1 is recruited to the TCR signaling complex, where it dampens the immune response. By inhibiting HPK1, small molecule inhibitors can enhance T-cell activation, proliferation, and anti-tumor immunity.[1][2] This mechanism has made HPK1 an attractive target for cancer immunotherapy.

The Preclinical Focus: Synergy with Immune Checkpoint Inhibitors

The majority of preclinical research on HPK1 inhibitors has focused on their combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies.[2][3][4][5] These studies have consistently demonstrated that the combination of an HPK1 inhibitor with an ICI leads to a more robust and sustained anti-tumor T-cell response than either agent alone.[3][4] The rationale behind this synergy lies in the complementary mechanisms of action: HPK1 inhibitors enhance T-cell activation, while ICIs prevent T-cell exhaustion in the tumor microenvironment.

A New Paradigm: Triple Therapy with Chemotherapy

Recent clinical trial data has introduced a new dimension to the therapeutic potential of HPK1 inhibitors: their inclusion in a triple-therapy regimen alongside an ICI and standard-of-care chemotherapy. The first-in-human Phase 1 study of the potent and selective HPK1 inhibitor, BGB-15025, is a key example of this emerging strategy.[6][7]

Clinical Trial Data: BGB-15025 in Combination with Tislelizumab and Chemotherapy

The ongoing NCT04649385 clinical trial is evaluating BGB-15025 as a monotherapy, in combination with the anti-PD-1 antibody tislelizumab, and as part of a triple therapy with tislelizumab and chemotherapy in patients with advanced solid tumors.[6][7][8][9][10][11][12] The dose-expansion phase of this trial includes cohorts of patients with non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (G/GEJ) adenocarcinoma receiving the triple combination.[6]

Table 1: Efficacy of BGB-15025 in Combination with Tislelizumab and Chemotherapy in Advanced Solid Tumors [6]

IndicationTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
Non-Small Cell Lung Cancer (NSCLC)BGB-15025 + Tislelizumab + Chemotherapy1225.0%Not Reported
Gastric/Gastroesophageal Junction (G/GEJ) AdenocarcinomaBGB-15025 + Tislelizumab + Chemotherapy2060.0%Not Reported

Data presented at the European Society for Medical Oncology (ESMO) Congress 2025.[6]

These early results are promising and suggest that the addition of an HPK1 inhibitor to the standard chemoimmunotherapy backbone may enhance anti-tumor activity in these difficult-to-treat cancers.

Experimental Protocols

While detailed preclinical protocols for the direct combination of HPK1 inhibitors and chemotherapy are not yet widely published, the clinical trial design for NCT04649385 provides insight into the therapeutic regimens being investigated.[6]

Chemotherapy Regimens in the NCT04649385 Trial: [6]

  • Squamous NSCLC: Carboplatin + Paclitaxel or nab-Paclitaxel

  • Non-Squamous NSCLC: Cisplatin or Carboplatin + Pemetrexed

  • G/GEJ Adenocarcinoma: Oxaliplatin + Capecitabine

The rationale for combining HPK1 inhibitors with these specific chemotherapy agents may lie in the immunomodulatory properties of these cytotoxic drugs. Certain chemotherapies can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells to the tumor microenvironment. This chemotherapy-induced immune priming could, in theory, be amplified by the enhanced T-cell activation mediated by HPK1 inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

HPK1_Signaling_Pathway TCR TCR LAT LAT TCR->LAT Recruitment Antigen Antigen Antigen->TCR Engagement APC APC APC->TCR SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activation Downstream Downstream Signaling (e.g., ERK, PLCγ1) SLP76->Downstream HPK1->SLP76 Phosphorylation (Negative Feedback) Activation T-Cell Activation Downstream->Activation Hpk1_IN_15 Hpk1-IN-15 Hpk1_IN_15->HPK1 Inhibition

Caption: HPK1 Signaling Pathway and Inhibition.

Clinical_Trial_Workflow cluster_Patients Patient Population cluster_Treatment Treatment Arms (NCT04649385) cluster_Endpoints Primary Endpoints Patients Patients with Advanced NSCLC or G/GEJ Adenocarcinoma TripleTherapy Triple Combination Therapy Patients->TripleTherapy HPK1_Inhibitor HPK1 Inhibitor (BGB-15025) TripleTherapy->HPK1_Inhibitor PD1_Inhibitor Anti-PD-1 (Tislelizumab) TripleTherapy->PD1_Inhibitor Chemotherapy Chemotherapy (Standard of Care) TripleTherapy->Chemotherapy Endpoints Safety & Tolerability Objective Response Rate (ORR) Disease Control Rate (DCR) TripleTherapy->Endpoints

Caption: Clinical Trial Workflow for Triple Combination Therapy.

Conclusion and Future Directions

The investigation of HPK1 inhibitors in combination with chemotherapy represents a nascent but potentially transformative area of cancer research. While the primary focus remains on synergy with immune checkpoint inhibitors, the early clinical data from the BGB-15025 trial suggests that a triple-therapy approach incorporating chemotherapy is a viable and promising strategy.

For researchers and drug development professionals, this opens up new avenues for investigation. There is a clear need for preclinical studies to elucidate the precise mechanisms of synergy between HPK1 inhibitors and various chemotherapy agents. Understanding how these combinations impact the tumor microenvironment, antigen presentation, and T-cell function will be critical for optimizing treatment regimens and identifying patient populations most likely to benefit. The initial clinical findings, though preliminary, provide a strong rationale for the continued exploration of HPK1 inhibitors as a cornerstone of novel combination therapies that bridge the gap between targeted immunotherapy and conventional chemotherapy.

References

Benchmarking Hpk1-IN-15: A Comparative Guide to First-Generation HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a comprehensive comparison of Hpk1-IN-15 against a selection of first-generation and early-stage HPK1 inhibitors, offering a valuable resource for researchers in the field.

Performance Comparison of HPK1 Inhibitors

The following tables summarize the available quantitative data for this compound and a curated list of first-generation and notable early-stage HPK1 inhibitors. "First-generation" is defined here as early-discovered compounds, including multi-kinase inhibitors with off-target effects on HPK1, and other initial potent and selective molecules that have served as benchmarks in the field.

Table 1: Biochemical Potency Against HPK1

CompoundTypeBiochemical IC50/Ki (nM)Source
This compound Selective InhibitorData not publicly available[1][2]
SunitinibMulti-kinase InhibitorKi ≈ 10[3]
GNE-1858Selective Inhibitor1.9[3][4][5][6]
BGB-15025Selective Inhibitor1.04[7][8][9]
CFI-402411Selective Inhibitor4.0 ± 1.3[10]
Compound 'I' (Toure, M. et al., 2023)Selective Inhibitor0.2[11]

Table 2: Cellular Activity of HPK1 Inhibitors

CompoundAssayCellular Potency (nM)Source
This compound pSLP-76 Inhibition (EC50)Data not publicly available[1][2]
This compound T-Cell IL-2 Secretion (EC50)Data not publicly available[1][2]
Diaminopyrimidine Carboxamide (Lead Compound)IL-2 ELISA (EC50)226[12]
Compound 'I' (Toure, M. et al., 2023)Jurkat pSLP76 (S376) (IC50)3[11]
Compound 'I' (Toure, M. et al., 2023)Primary T-Cell IL-2 Assay (EC50)1.5[11]
BGB-15025pSLP76 InhibitionPotent, concentration-dependent[7][9]
BGB-15025IL-2 ProductionInduces IL-2 production[7][9]

Table 3: Pharmacokinetic Properties

CompoundParameterValueSpeciesSource
This compound Not publicly available--
Compound 'I' (Toure, M. et al., 2023)Bioavailability11%In vivo[11]
Diaminopyrimidine Carboxamide (Compound 1)Mean Residence Time (MRT)1.2 hMouse[12]
Diaminopyrimidine Carboxamide (Compound 1)Oral Bioavailability17%Mouse[12]

HPK1 Signaling Pathway and Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adapter protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining the T-cell response.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruitment Signal_Down Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Signal_Down pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Ub Ubiquitination & Degradation Fourteen33->Ub Ub->SLP76 Inhibition Activation T-Cell Activation (e.g., IL-2 production) Signal_Down->Activation Hpk1_IN_15 This compound & First-Gen Inhibitors Hpk1_IN_15->HPK1 Inhibition

Caption: HPK1 signaling pathway and the mechanism of HPK1 inhibitors.

Experimental Workflows

The evaluation of HPK1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional consequences.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_start Recombinant HPK1 Enzyme tr_fret TR-FRET Assay biochem_start->tr_fret radiometric Radiometric Assay biochem_start->radiometric biochem_end Biochemical IC50 tr_fret->biochem_end radiometric->biochem_end cellular_end Cellular EC50/IC50 biochem_end->cellular_end cell_start T-Cells or PBMCs pslp76 pSLP-76 Assay (ELISA, TR-FRET, WB) cell_start->pslp76 il2 IL-2 Secretion Assay (ELISA) cell_start->il2 pslp76->cellular_end il2->cellular_end invivo_end Preclinical Efficacy cellular_end->invivo_end invivo_start Animal Models pk Pharmacokinetics invivo_start->pk pd Pharmacodynamics (pSLP-76, Cytokines) invivo_start->pd efficacy Tumor Growth Inhibition invivo_start->efficacy pk->invivo_end pd->invivo_end efficacy->invivo_end

Caption: General experimental workflow for the evaluation of HPK1 inhibitors.

Detailed Experimental Methodologies

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of compounds against the isolated HPK1 enzyme.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

    • Principle: This assay measures the phosphorylation of a substrate peptide by HPK1. A europium-labeled anti-tag antibody binds the kinase, and an acceptor-labeled antibody binds the phosphorylated substrate. When in close proximity, FRET occurs. Inhibition of HPK1 reduces substrate phosphorylation, leading to a decrease in the FRET signal.

    • Protocol Outline:

      • Recombinant HPK1 enzyme, a biotinylated substrate peptide (e.g., a fragment of SLP-76), and ATP are incubated in a microplate well.

      • Test compounds at various concentrations are added to the wells.

      • The kinase reaction is allowed to proceed for a defined period at room temperature.

      • A detection solution containing a europium-labeled anti-tag antibody (e.g., anti-GST) and a streptavidin-conjugated acceptor fluorophore is added to stop the reaction and initiate FRET.

      • After incubation, the plate is read on a TR-FRET-compatible reader, and IC50 values are calculated from the dose-response curves.

  • Radiometric Assay (e.g., HotSpot™):

    • Principle: This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.

    • Protocol Outline:

      • Recombinant HPK1 is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and radiolabeled ATP in the presence of varying concentrations of the inhibitor.

      • The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

      • The membrane is washed to remove unbound ATP.

      • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

      • IC50 values are determined by measuring the reduction in substrate phosphorylation as a function of inhibitor concentration.

Cellular Assays

Objective: To assess the ability of inhibitors to engage HPK1 and modulate its downstream signaling in a cellular context.

  • Phospho-SLP-76 (pSLP-76) Assay:

    • Principle: This assay quantifies the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in response to T-cell activation.

    • Protocol Outline (ELISA-based):

      • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test compound.

      • T-cell activation is stimulated using anti-CD3/CD28 antibodies or other stimuli.

      • Cells are lysed, and the protein concentration of the lysates is determined.

      • The cell lysates are added to microplate wells pre-coated with a capture antibody specific for total SLP-76.

      • A detection antibody that specifically recognizes pSLP-76 (S376), often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

      • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

      • EC50 values are calculated based on the dose-dependent inhibition of SLP-76 phosphorylation.

  • Interleukin-2 (IL-2) Secretion Assay:

    • Principle: This functional assay measures the production and secretion of IL-2, a key cytokine indicative of T-cell activation, following stimulation.

    • Protocol Outline (ELISA-based):

      • PBMCs are isolated from healthy donor blood.

      • Cells are plated and pre-treated with various concentrations of the HPK1 inhibitor.

      • T-cell activation is induced with anti-CD3/CD28 antibodies or a specific antigen.

      • The cells are incubated for a period (e.g., 24-72 hours) to allow for IL-2 production and secretion into the culture supernatant.

      • The supernatant is collected, and the concentration of IL-2 is quantified using a standard sandwich ELISA kit.

      • EC50 values, representing the concentration of inhibitor that induces half-maximal IL-2 production, are determined from the dose-response curves.

References

Safety Operating Guide

Proper Disposal of Hpk1-IN-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Hpk1-IN-15 must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

I. Understanding the Hazards

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel must be familiar with the safety data sheet (SDS) before handling the compound.

II. Quantitative Safety Data

The following table summarizes the key safety information for this compound.

Hazard Classification GHS Pictogram Hazard Statement Precautionary Statement
Acute toxicity, Oral (Category 4)GHS07H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.[1]
Acute aquatic toxicity (Category 1)GHS09H400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.[1]
Chronic aquatic toxicity (Category 1)GHS09H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment. P391: Collect spillage.[1]

III. Experimental Workflow and Handling Protocols

This section outlines the standard operating procedures for handling this compound in a laboratory setting to minimize exposure and ensure safety.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

2. Preparation and Use:

  • Avoid the formation of dust and aerosols during handling[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Wash hands thoroughly after handling the compound[1].

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Recommended storage conditions are -20°C for the powder form and -80°C when in solvent[1].

4. Spill Management:

  • In the event of a spill, collect the spillage promptly[1].

  • Clean the spill area thoroughly, ensuring no residue is left.

  • Dispose of all contaminated materials as hazardous waste.

G cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Waste Segregation & Disposal start Start: Receive this compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh Weigh required amount fume_hood->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_decision Waste Generated? experiment->waste_decision solid_waste Solid Waste (Contaminated vials, tips, etc.) waste_decision->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, etc.) waste_decision->liquid_waste Liquid solid_container Seal in a labeled hazardous waste container solid_waste->solid_container liquid_container Collect in a labeled hazardous waste container liquid_waste->liquid_container dispose Dispose of contents/container to an approved waste disposal plant solid_container->dispose liquid_container->dispose

Caption: Experimental workflow for handling and disposing of this compound.

IV. Proper Disposal Procedures

The primary principle for the disposal of this compound is to prevent its entry into the environment. All waste materials, including the compound itself, contaminated consumables, and solutions, must be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Labeling

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and the primary hazards (Toxic, Environmental Hazard).

Step 3: Storage of Waste

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the containers are sealed to prevent leaks or spills.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. This is to prevent the release of this environmentally toxic substance into aquatic systems[1]. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].

G cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generated solid_contaminated Contaminated PPE, vials, tips, etc. start->solid_contaminated solid_unused Unused/Expired Powder start->solid_unused liquid_solutions Solutions containing This compound start->liquid_solutions waste_container Collect in a SEALED & LABELED Hazardous Waste Container solid_contaminated->waste_container solid_unused->waste_container liquid_solutions->waste_container disposal_path Transfer to an APPROVED Waste Disposal Facility waste_container->disposal_path improper_disposal DO NOT Dispose in Sink or Trash waste_container->improper_disposal

Caption: Decision pathway for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.

This compound is a valuable tool in cancer research and immunotherapy, but as with any potent small molecule inhibitor, it requires careful handling.[1][2][3] The following procedures are designed to provide clear, step-by-step guidance to mitigate risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for compounds similar to this compound indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment is mandatory to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated, torn, or after extended use.
Eye Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable or made of a material resistant to chemical permeation, should be worn.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation.

Note: Always inspect PPE for integrity before use. Disposable PPE should never be reused.[5]

Operational and Disposal Plan: A Step-by-Step Guide

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.

  • The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent.[4]

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[6][7]

  • Use a dedicated and calibrated balance for weighing the powder.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

3. Experimental Use:

  • Wear the full recommended PPE at all times during experimental procedures involving this compound.

  • Plan your experiments to minimize the amount of compound used.

  • Avoid skin contact and inhalation.[4]

  • Do not eat, drink, or apply cosmetics in the laboratory.[8]

4. Spill Management:

  • In case of a spill, evacuate the immediate area and alert your supervisor.

  • For small spills, use an appropriate absorbent material and decontaminate the area.

  • For larger spills, follow your institution's emergency procedures.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

5. Decontamination and Waste Disposal:

  • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, lab coats) must be collected in a designated, sealed hazardous waste container.

  • Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated using a validated procedure.

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[4][9]

Workflow for Safe Handling and Disposal of this compound

Hpk1_IN_15_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Inspection Storage Secure Storage (-20°C Powder / -80°C Solution) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation in Fume Hood Weighing->Dissolving Experiment Experimental Use with Full PPE Dissolving->Experiment Decontamination Decontamination of Equipment Experiment->Decontamination Waste_Collection Waste Segregation and Collection Experiment->Waste_Collection Spill Spill Event Experiment->Spill Disposal Hazardous Waste Disposal Decontamination->Disposal Waste_Collection->Disposal Spill_Cleanup Spill Cleanup Procedure Spill->Spill_Cleanup Spill_Cleanup->Waste_Collection

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.